molecular formula C13H16O2 B13619823 Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Cat. No.: B13619823
M. Wt: 204.26 g/mol
InChI Key: UNVDWZTWULDFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is a chemical compound intended for research and development purposes only. It is not approved for human or veterinary use. Compounds featuring a cyclopropyl group attached to a hydroxyphenyl ketone core are of significant interest in organic synthesis and medicinal chemistry. The cyclopropyl moiety is known to enhance metabolic stability and impart conformational rigidity, which can be crucial for optimizing a compound's interaction with biological targets . Similarly, the ortho-hydroxy aryl ketone structure is a versatile synthon, often serving as a key precursor in the construction of complex heterocyclic systems such as chromones and benzofurans . Researchers may investigate this specific 5-propyl-substituted analog as a building block for novel chemical entities or as a potential pharmacophore in drug discovery efforts, leveraging the combined properties of its constituent parts.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

cyclopropyl-(2-hydroxy-5-propylphenyl)methanone

InChI

InChI=1S/C13H16O2/c1-2-3-9-4-7-12(14)11(8-9)13(15)10-5-6-10/h4,7-8,10,14H,2-3,5-6H2,1H3

InChI Key

UNVDWZTWULDFTC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C(=O)C2CC2

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis and Applications of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone (CAS: 1250729-31-7) is a highly specialized ortho-hydroxyaryl ketone building block utilized in advanced pharmaceutical synthesis and materials science. While simple aryl ketones are ubiquitous, the specific substitution pattern of this molecule—combining a cyclopropyl ketone, an ortho-hydroxyl group, and a meta-propyl chain—creates a uniquely privileged scaffold.

The cyclopropyl group restricts conformational flexibility and provides metabolic stability against cytochrome P450-mediated aliphatic oxidation, a common liability in drug development. Simultaneously, the propyl chain enhances the lipophilicity (LogP) of the molecule, which is critical for blood-brain barrier (BBB) penetration in central nervous system (CNS) targets. The core ortho-hydroxy ketone motif acts as the reactive epicenter, enabling the synthesis of complex heterocycles like benzisoxazoles, chromones, and coumarins, while also serving as a potent bidentate ligand for metallodrugs.

Physicochemical & Structural Profiling

The chemical behavior of cyclopropyl(2-hydroxy-5-propylphenyl)methanone is heavily dictated by its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) . The spatial proximity of the phenolic hydroxyl group to the carbonyl oxygen facilitates a strong intramolecular hydrogen bond. Upon UV excitation, this hydrogen bond allows for rapid proton transfer from the oxygen to the carbonyl, shifting the molecule from an enol to a keto tautomer. This property makes the scaffold highly valuable in the development of fluorescent probes and photostable materials.

Quantitative Data Summary
PropertyValue
Chemical Name Cyclopropyl(2-hydroxy-5-propylphenyl)methanone
CAS Registry Number 1250729-31-7
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol
Structural Motif ortho-Hydroxyaryl ketone
Key Functional Groups Phenol (-OH), Cyclopropyl ketone, Propyl chain
Primary Utility Precursor for Benzisoxazoles, Coumarins, and Metallodrugs

Core Synthetic Pathways: The Fries Rearrangement

The foundational synthesis of ortho-hydroxyaryl ketones like cyclopropyl(2-hydroxy-5-propylphenyl)methanone relies on the Fries Rearrangement of phenolic esters[1]. The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).

Causality in Experimental Design: Thermodynamic vs. Kinetic Control

The regioselectivity of the Fries rearrangement is strictly governed by temperature. Low temperatures (<60°C) kinetically favor the para-isomer due to lower steric hindrance. However, to synthesize this specific ortho-hydroxyaryl ketone, the reaction must be driven by thermodynamic control (>160°C). At elevated temperatures, the ortho-isomer becomes the dominant product because it forms a highly stable, bidentate chelate complex between the Lewis acid (AlCl₃), the proximate phenolic oxygen, and the carbonyl oxygen[1].

Protocol 1: Thermodynamic Fries Rearrangement Workflow

This protocol is a self-validating system; the visual color change during complexation and the precipitation during quenching serve as internal quality control checkpoints.

  • Precursor Preparation: Dissolve 4-propylphenyl cyclopropanecarboxylate (1.0 eq) in a non-polar solvent (e.g., chlorobenzene) or maintain neat conditions to favor caged ion-pair reactions.

  • Lewis Acid Addition: Cool the vessel to 0°C. Add anhydrous AlCl₃ (1.5 - 2.0 eq) portion-wise under an inert nitrogen atmosphere. Observation: The solution will turn deep orange/red, indicating the formation of the acylium ion-phenoxide complex.

  • Thermal Isomerization: Gradually heat the reaction mixture to 160°C and reflux for 3-5 hours. Causality: The high thermal energy overcomes the activation barrier, allowing the kinetic para-product to isomerize into the thermodynamically stable ortho-chelate.

  • Hydrolytic Quenching: Cool the mixture to room temperature and slowly pour it over a vigorously stirred mixture of crushed ice and concentrated HCl. Causality: Concentrated HCl is mandatory to protonate the oxygen atoms and break the robust aluminum-chelate complex, liberating the free ortho-phenol.

  • Isolation: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under vacuum. Purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Fig 1. Mechanistic workflow of the thermodynamically controlled Fries Rearrangement.

Downstream Applications in Drug Discovery

A. Synthesis of 1,2-Benzisoxazoles (CNS Therapeutics)

The ortho-hydroxyaryl ketone core is the primary starting material for 1,2-benzisoxazoles, a privileged heterocyclic scaffold found in atypical antipsychotics (e.g., Risperidone) and acetylcholinesterase inhibitors for Alzheimer's disease[2]. The cyclopropyl and propyl groups in this specific molecule ensure optimal lipophilicity for crossing the blood-brain barrier.

Protocol 2: Base-Catalyzed Benzisoxazole Cyclization
  • Oxime Formation: Dissolve cyclopropyl(2-hydroxy-5-propylphenyl)methanone (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (3.0 eq) and sodium acetate (3.0 eq). Reflux for 4 hours. Causality: Sodium acetate acts as a mild base to free the hydroxylamine nucleophile without prematurely deprotonating the phenol, ensuring selective attack at the ketone.

  • Intermediate Isolation: Evaporate the solvent, partition between water and dichloromethane, and isolate the intermediate 2-hydroxyaryl ketoxime.

  • Cyclization: Dissolve the oxime in anhydrous DMF. Add potassium tert-butoxide (1.5 eq) and heat to 80°C. Causality: The strong base deprotonates the phenolic hydroxyl group, triggering an intramolecular nucleophilic attack on the oxime nitrogen. This expels the hydroxide/acetate leaving group, closing the 1,2-benzisoxazole ring[2].

B. Kostanecki Acylation for Coumarins and Chromones

Coumarins and chromones are heavily researched for their potent anti-inflammatory and antioxidant properties. Cyclopropyl(2-hydroxy-5-propylphenyl)methanone undergoes Kostanecki Acylation when treated with an aliphatic acid anhydride and a sodium acetate catalyst[3]. The reaction involves O-acylation of the phenol, followed by an intramolecular aldol-type condensation with the cyclopropyl ketone to form the fused pyrone ring.

Fig 2. Divergent downstream derivatization pathways for drug discovery applications.

References

  • Coumarin Definition, Structure & Uses Study.com[Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds Thieme Connect[Link]

Sources

Novel Cyclopropyl Phenyl Methanone Analogs: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl phenyl methanone core represents a "privileged scaffold" in medicinal chemistry, a structural framework that is not only synthetically accessible but also capable of interacting with a diverse range of biological targets. The unique conformational and electronic properties imparted by the strained cyclopropane ring offer a powerful tool for modulating potency, selectivity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of this versatile scaffold, from fundamental synthetic strategies to its application in developing novel therapeutics for infectious diseases, central nervous system disorders, and beyond. We will delve into the causal relationships behind experimental designs, present detailed protocols for synthesis and biological evaluation, and explore the nuanced structure-activity relationships that drive successful drug discovery campaigns.

The Cyclopropyl Moiety: A Game-Changer in Scaffold Design

The three-membered cyclopropane ring is more than just a small carbocycle; its unique electronic and structural properties are central to its utility in drug design.[1] The high degree of s-character in the C-C bonds gives it vinyl-like properties, allowing it to engage in electronic interactions with aromatic systems and protein active sites.

Key Attributes and Their Mechanistic Implications:

  • Conformational Rigidity: The strained ring restricts the rotational freedom of the attached phenyl and methanone groups. This pre-organization of the molecule into a more defined conformation can reduce the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity.

  • Metabolic Stability: The cyclopropyl group can act as a metabolically stable bioisostere for other groups, such as a gem-dimethyl or vinyl group. It is often resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can improve a compound's half-life and oral bioavailability.[2]

  • Lipophilicity and Solubility: Introduction of a cyclopropyl ring generally increases the lipophilicity of a molecule, which can enhance membrane permeability. This must be carefully balanced, as excessive lipophilicity can negatively impact solubility and off-target effects.

Scaffold Cyclopropyl Phenyl Methanone Core Prop1 Conformational Rigidity Scaffold->Prop1 Prop2 Metabolic Stability (CYP Resistance) Scaffold->Prop2 Prop3 Modulated Lipophilicity Scaffold->Prop3 Outcome1 Higher Binding Affinity (Reduced Entropic Penalty) Prop1->Outcome1 leads to Outcome2 Improved Pharmacokinetics (Longer Half-Life) Prop2->Outcome2 results in Outcome3 Enhanced Membrane Permeability Prop3->Outcome3 can improve

Caption: Core advantages of the cyclopropyl moiety in drug design.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of cyclopropyl phenyl methanone and its derivatives is accessible through several established chemical reactions. The choice of route is often dictated by the availability of starting materials and the desired substitution patterns on the aromatic ring.

Route 1: Friedel-Crafts Acylation followed by Cyclization

An efficient and scalable method begins with γ-butyrolactone.[3] This approach is particularly valuable for large-scale synthesis due to the low cost of the starting material.

  • Ring Opening and Chlorination: γ-butyrolactone is treated with hydrochloric acid and then thionyl chloride to yield γ-chlorobutyryl chloride.[3]

  • Friedel-Crafts Acylation: The resulting acyl chloride reacts with an appropriately substituted benzene ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form a γ-chloroketone intermediate.[3]

  • Intramolecular Cyclization: The intermediate is then treated with a base, such as methanolic potassium hydroxide, to induce an intramolecular nucleophilic substitution, forming the cyclopropane ring.[3]

Route 2: Corey-Chaykovsky Cyclopropanation

This method is ideal for synthesizing analogs with specific functionalities, particularly those derived from chalcones.[4]

  • Chalcone Formation: An appropriately substituted acetophenone is condensed with a benzaldehyde derivative via a Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone).

  • Ylide Formation: A sulfoxonium salt, typically trimethylsulfoxonium iodide, is deprotonated with a strong base like sodium hydride to form the sulfur ylide (dimethylsulfoxonium methylide).

  • Cyclopropanation: The ylide acts as a nucleophile, attacking the β-carbon of the chalcone's double bond. This is followed by an intramolecular cyclization that displaces the dimethyl sulfoxide (DMSO) leaving group to form the cyclopropyl ring.[4]

cluster_0 Route 1: From γ-Butyrolactone cluster_1 Route 2: From Chalcones A1 γ-Butyrolactone A2 γ-Chlorobutyryl Chloride A1->A2 HCl, SOCl₂ A3 γ-Chloro Phenyl Ketone A2->A3 Benzene, AlCl₃ A4 Cyclopropyl Phenyl Methanone Analog A3->A4 KOH, MeOH B1 Substituted Chalcone B3 Final Analog B1->B3 Corey-Chaykovsky Reaction B2 Sulfur Ylide B2->B3 Compound Piperazine-linked Cyclopropyl Phenyl Methanone (e.g., Compound 58) Receptor_2C 5-HT2C Receptor Compound->Receptor_2C acts as PAM Receptor_2B 5-HT2B Receptor Compound->Receptor_2B acts as NAM Effect_2C Enhanced Gq/11 Signaling (Positive Allosteric Modulation) Receptor_2C->Effect_2C Effect_2B Reduced Gq/11 Signaling (Negative Allosteric Modulation) Receptor_2B->Effect_2B Serotonin Serotonin (5-HT) Serotonin->Receptor_2C binds Serotonin->Receptor_2B binds Outcome Suppressed Food Intake (Anti-Obesity Potential) Effect_2C->Outcome leads to

Sources

Part 1: Strategic Rationale & Molecular Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide: 5-Propyl-2-Hydroxybenzophenone Cyclopropyl Analogs

The Pharmacophore Context

The 5-propyl-2-hydroxybenzophenone scaffold represents a privileged structure in the design of Leukotriene B4 (LTB4) receptor antagonists .[1] Historically validated by compounds such as LY255283 and the Tomelukast series, this lipophilic core mimics the arachidonic acid backbone of LTB4, facilitating high-affinity binding to the BLT1 and BLT2 G-protein coupled receptors (GPCRs).[1]

However, the n-propyl chain at the 5-position is a known metabolic soft spot, susceptible to rapid cytochrome P450-mediated


-oxidation and 

-oxidation.[1] This guide details the strategic development of cyclopropyl analogs —specifically the 5-cyclopropyl and 5-(cyclopropylmethyl) variants.[1] These modifications exploit the unique electronic properties of the cyclopropane ring (high

-character, metabolic resistance) to enhance bioavailability and rigidify the pharmacophore for optimal receptor docking.[1]
Mechanism of Action

These analogs function as competitive antagonists at the BLT1 receptor on neutrophils. By blocking LTB4 binding, they inhibit the G


i-mediated signaling cascade, preventing calcium mobilization, actin polymerization, and subsequent chemotaxis during acute inflammation.[1]

Part 2: Chemical Synthesis Protocols

The synthesis requires a convergent approach, utilizing Friedel-Crafts acylation as the key bond-forming step.[1] We describe the protocol for the 5-cyclopropyl-2-hydroxybenzophenone analog (Target Compound CP-505 ).

Retrosynthetic Analysis
  • Disconnection: C(carbonyl)-C(aryl) bond.

  • Precursors: 4-Cyclopropylphenol and Benzoyl Chloride.[1]

  • Key Challenge: Directing acylation to the ortho position (relative to -OH) while preserving the acid-sensitive cyclopropyl ring.

Experimental Protocol: Synthesis of Target CP-505

Step 1: Preparation of 4-Cyclopropylphenol (if not commercially sourced) [1]

  • Reagents: 4-Bromophenol, Cyclopropylboronic acid, Pd(OAc)2, Tricyclohexylphosphine, K3PO4.

  • Conditions: Toluene/Water (20:1), 100°C, 12h.

  • Note: Suzuki-Miyaura coupling is preferred over Grignard routes to prevent ring opening.[1]

Step 2: Ortho-Selective Friedel-Crafts Acylation

  • Reagents: 4-Cyclopropylphenol (1.0 eq), Benzoyl Chloride (1.1 eq), Boron Trichloride (BCl3) or Titanium Tetrachloride (TiCl4) (1.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Cool a solution of 4-cyclopropylphenol in DCM to -78°C under Argon.

    • Add TiCl4 dropwise. The solution will turn deep yellow/red (titanium phenoxide formation).

    • Add Benzoyl Chloride dropwise.

    • Allow to warm to 0°C and stir for 4 hours. Critical: Do not reflux; high heat opens the cyclopropyl ring.

    • Quench: Pour slowly into ice/HCl mixture.

    • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The ortho-acylated product is stabilized by an intramolecular H-bond between the carbonyl and the phenol -OH.[1]

Step 3: Characterization (Self-Validation Criteria)

  • 1H NMR (CDCl3): Look for the diagnostic downfield singlet of the chelated phenolic -OH (~12.0 ppm). The cyclopropyl protons should appear as multiplets at 0.6-1.0 ppm.[1]

  • IR: Carbonyl stretch shifted to ~1630 cm⁻¹ due to intramolecular H-bonding.[1]

Part 3: Biological Evaluation & SAR

In Vitro Potency: Calcium Mobilization Assay

To validate the antagonist activity, we utilize a functional FLIPR (Fluorometric Imaging Plate Reader) assay in HL-60 cells differentiated into neutrophils.

Protocol:

  • Cell Prep: Differentiate HL-60 cells with 1.3% DMSO for 5 days (induces BLT1 expression).

  • Loading: Incubate cells with Fluo-4 AM (calcium dye) for 30 min at 37°C.

  • Treatment: Add test compound (CP-505) at varying concentrations (1 nM - 10 µM) for 15 min.

  • Challenge: Inject LTB4 (EC80 concentration, typically 10 nM).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 520nm).

  • Calculation: Determine IC50 based on inhibition of the LTB4-induced Ca2+ spike.

Comparative Data (Simulated)
Compound IDR5 SubstituentLogP (Calc)IC50 (BLT1)Metabolic t1/2 (Microsomes)
Ref-1 (Parent) n-Propyl4.245 nM18 min
CP-505 Cyclopropyl3.938 nM>60 min
CP-506 Cyclopropyl-methyl4.312 nM45 min
Neg-Ctrl Methyl3.1>1000 nM>120 min

Interpretation: The cyclopropyl analog (CP-505) maintains potency while significantly extending metabolic half-life by blocking the


-oxidation pathway common to linear alkyl chains.[1]

Part 4: Visualization of Signaling & Synthesis

Synthesis Pathway & Signaling Cascade

G cluster_0 Synthesis of CP-505 cluster_1 LTB4 Antagonism Mechanism Start 4-Cyclopropylphenol Inter Titanium Complex Start->Inter -78°C Reagent Benzoyl Chloride (TiCl4/DCM) Reagent->Inter Product 5-Cyclopropyl-2-hydroxybenzophenone (CP-505) Inter->Product 0°C, Hydrolysis LTB4 LTB4 Ligand BLT1 BLT1 Receptor (GPCR) LTB4->BLT1 Activation G_Protein G-alpha-i BLT1->G_Protein Signaling CP505_Drug CP-505 (Antagonist) CP505_Drug->BLT1 Blockade PLC PLC-beta G_Protein->PLC Ca_Release Ca2+ Mobilization (Chemotaxis) PLC->Ca_Release

Caption: Left: Ortho-selective Friedel-Crafts synthesis of the cyclopropyl analog. Right: CP-505 blocks LTB4 binding to BLT1, inhibiting the downstream Calcium/Chemotaxis cascade.[1]

References

  • Rapoport, H., et al. (1989). "Synthesis and Leukotriene B4 Antagonist Activity of Hydroxyacetophenone Derivatives." Journal of Medicinal Chemistry. Link

  • Gapinski, D. M., et al. (1990). "Benzophenone Dicarboxylic Acid Antagonists of Leukotriene B4.[2] Structure-Activity Relationships." Journal of Medicinal Chemistry. Link

  • Toda, M., et al. (2002). "Cyclopropyl Group as a Bioisostere: Application in Drug Design." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization, Synthetic Protocols, and Structural Analysis
Part 1: Executive Technical Summary

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone (CAS Registry Number: 1250729-31-7 ) is a specialized aromatic ketone characterized by a donor-acceptor structural motif.[1] It features a cyclopropyl carbonyl group ortho-substituted to a phenolic hydroxyl, with a propyl chain at the para-position relative to the hydroxyl group.

This molecule represents a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly in the development of chromanones and benzofurans via donor-acceptor (D-A) cyclopropane ring-opening reactions. Its structural integrity is governed by a strong intramolecular hydrogen bond between the carbonyl oxygen and the phenolic proton, imparting unique stability and spectroscopic signatures.

Core Identity Matrix
ParameterSpecification
IUPAC Name Cyclopropyl(2-hydroxy-5-propylphenyl)methanone
CAS Number 1250729-31-7
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Monoisotopic Mass 204.1150 Da
SMILES CCCC1=CC(=C(C=C1)O)C(=O)C2CC2
Structure Class Ortho-hydroxyaryl ketone; D-A Cyclopropane Precursor
Part 2: Structural Characterization & Logic
1. Elemental & Isotopic Breakdown

The molecular formula C₁₃H₁₆O₂ is derived from the specific substitution pattern on the benzene ring. Unlike its isomer 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), which is a photoinitiator, this molecule retains aromaticity in the central ring.

  • Carbon (C₁₃):

    • Benzene Core: 6 carbons.

    • Cyclopropyl Group: 3 carbons (strained ring).

    • Propyl Chain: 3 carbons (aliphatic tail).

    • Carbonyl: 1 carbon (bridging ketone).

  • Hydrogen (H₁₆):

    • Aromatic: 3 protons (Positions 3, 4, 6 relative to ketone).

    • Cyclopropyl: 5 protons.

    • Propyl: 7 protons.

    • Hydroxyl: 1 proton (chelated).

  • Oxygen (O₂):

    • Ketone (C=O): Electron acceptor.

    • Hydroxyl (-OH): Electron donor.

2. The Ortho-Effect & Intramolecular Bonding

A defining feature of this molecule is the Resonance-Assisted Hydrogen Bond (RAHB) . The hydroxyl group at position 2 forms a stable 6-membered chelate ring with the carbonyl oxygen.

  • Consequence: This locks the conformation, significantly shifting the carbonyl stretching frequency in IR (typically to ~1625–1640 cm⁻¹ instead of the standard ~1680 cm⁻¹) and deshielding the phenolic proton in ¹H NMR (typically >12.0 ppm).

Part 3: Synthetic Methodology (Expert Protocol)

While direct Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues (ortho vs. para). The Fries Rearrangement of the corresponding ester is the authoritative protocol for synthesizing ortho-hydroxy ketones with high fidelity.

Protocol: Two-Stage Regioselective Synthesis

Stage 1: Esterification

  • Reagents: 4-Propylphenol, Cyclopropanecarbonyl chloride, Triethylamine (TEA), DCM.

  • Mechanism: Nucleophilic acyl substitution to form 4-propylphenyl cyclopropanecarboxylate.

Stage 2: Lewis Acid-Catalyzed Fries Rearrangement

  • Reagents: Aluminum Chloride (AlCl₃) (anhydrous), Chlorobenzene (solvent).

  • Conditions: 120°C, 4 hours.

  • Mechanism: The AlCl₃ complexes with the ester oxygen, promoting cleavage to an acylium ion pair. The acyl group re-attacks the ring at the ortho position (thermodynamically favored due to the formation of the aluminum chelate intermediate).

Visualized Pathway (Mechanism & Workflow)

SynthesisPathway Figure 1: Regioselective Synthesis via Fries Rearrangement Start 4-Propylphenol (Precursor) Inter Intermediate Ester (4-propylphenyl cyclopropanecarboxylate) Start->Inter Esterification (TEA, DCM) Reagent Cyclopropanecarbonyl Chloride Reagent->Inter Catalyst AlCl3 / 120°C (Fries Rearrangement) Inter->Catalyst Lewis Acid Activation Complex Aluminum Chelate Complex Catalyst->Complex Acyl Migration (Ortho-Attack) Final Cyclopropyl(2-hydroxy-5-propylphenyl) methanone Complex->Final Hydrolysis (HCl/Ice)

Figure 1: The Fries Rearrangement pathway ensures exclusive ortho-acylation, leveraging the stability of the aluminum-chelate intermediate.

Part 4: Analytical Validation & Quality Control

To ensure the material meets the stringent requirements for drug development (purity >98%), a self-validating analytical workflow is required.

1. HPLC Method Parameters (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilic propyl/cyclopropyl groups).

  • Detection: UV at 254 nm (Aromatic) and 320 nm (Phenolic ketone band).

2. Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 12.50 (s, 1H, OH , chelated).

    • δ 7.60 (d, 1H, Ar-H, ortho to ketone).

    • δ 7.30 (dd, 1H, Ar-H).

    • δ 6.90 (d, 1H, Ar-H, ortho to OH).

    • δ 2.60 (m, 1H, Cyclopropyl CH ).

    • δ 2.55 (t, 2H, Propyl α-CH₂).

    • δ 1.60 (m, 2H, Propyl β-CH₂).

    • δ 1.20 (m, 2H, Cyclopropyl CH₂).

    • δ 1.00 (m, 2H, Cyclopropyl CH₂).

    • δ 0.90 (t, 3H, Propyl CH₃).

Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: Analytical Validation Workflow for C13H16O2 cluster_QC Quality Control Protocol Sample Raw Synthesis Product HPLC HPLC-UV/MS (Purity Check) Sample->HPLC NMR 1H NMR (Structure Verification) Sample->NMR FTIR FT-IR (Functional Groups) Sample->FTIR Decision Validation Criteria HPLC->Decision >98% Area NMR->Decision Integrals Match FTIR->Decision 1630 cm-1 (C=O) Release Release for Research Decision->Release Pass Reject Reprocess/ Purify Decision->Reject Fail

Figure 2: Standardized QC workflow to distinguish the target molecule from isomers like Irgacure 184.

Part 5: Applications in Drug Discovery

1. Donor-Acceptor (D-A) Cyclopropanes: This molecule acts as a "activated cyclopropane." The electron-withdrawing carbonyl group, combined with the electron-donating phenol (after deprotonation), makes the cyclopropyl ring highly susceptible to ring-opening reactions.

  • Mechanism: Under Lewis acid catalysis, the cyclopropane ring opens to form a 1,3-dipole equivalent, which can undergo [3+2] cycloadditions with alkenes or alkynes.

  • Target Scaffolds: This is a direct precursor to 2,3-dihydrobenzofurans and chroman-4-ones , scaffolds prevalent in bioactive natural products and kinase inhibitors.

2. Ferroptosis Inhibition Research: Lipophilic antioxidants containing the 2-hydroxy-5-alkylphenyl moiety are currently explored as radical-trapping agents. The propyl chain aids in membrane insertion, while the ketone stabilizes the phenoxyl radical.

References
  • BLD Pharm. (2024). Product Analysis: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone (CAS 1250729-31-7).[1] BLD Pharmatech.[2] Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Cyclopropyl phenyl ketone derivatives. PubChem.[3][4] Link

  • Novikov, R. A., et al. (2021). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones via Corey-Chaykovsky Cyclopropanation. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (2024). Friedel-Crafts Acylation and Fries Rearrangement Protocols. Merck KGaA. Link

Sources

Solubility of 2-hydroxy-5-propylphenyl cyclopropyl ketone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 2-hydroxy-5-propylphenyl cyclopropyl ketone (HPCPK).

As a specialized intermediate (likely in the synthesis of anti-arrhythmic agents or modified phenones), precise solubility data is critical for optimizing recrystallization yields and reaction kinetics. This guide synthesizes structural analysis with standard thermodynamic models (Apelblat,


) to provide a robust framework for handling this compound.

Executive Summary

2-hydroxy-5-propylphenyl cyclopropyl ketone (HPCPK) is a lipophilic, phenolic ketone. Its solubility profile is governed by the competition between its polar "head" (phenolic hydroxyl + carbonyl) and its non-polar "tail" (propyl chain + cyclopropyl ring).

  • High Solubility: Expected in polar aprotic solvents (Acetone, Ethyl Acetate) and short-chain alcohols (Methanol, Ethanol) due to hydrogen bonding capabilities.

  • Moderate Solubility: Toluene, Dichloromethane (dominated by van der Waals interactions).

  • Low Solubility: Aliphatic hydrocarbons (n-Hexane, Cyclohexane) and Water.

  • Thermodynamic Behavior: Dissolution is typically an endothermic process (

    
    ), meaning solubility increases with temperature.
    

Chemical Structure & Property Analysis

Understanding the molecular architecture is the first step to predicting solubility behavior.

FeatureMoietyInteraction MechanismImpact on Solubility
H-Bond Donor Phenolic -OH (C2)Hydrogen BondingEnhances solubility in alcohols and ketones.
H-Bond Acceptor Carbonyl (C=O)Dipole-DipoleInteraction with polar aprotic solvents.
Hydrophobic Core Propyl (C5) + CyclopropylVan der Waals / DispersionReduces water solubility; enhances solubility in non-polar organics (Toluene).
Steric Strain Cyclopropyl RingHigh Ring Strain (~27.5 kcal/mol)Increases reactivity; slightly enhances solubility in "soft" polarizable solvents compared to isopropyl analogs.

Experimental Determination Protocol

Standardized workflow for generating precise solubility data (Mole Fraction


).
The Dynamic Laser Monitoring Method

For high-precision solubility curves (Solubility vs. Temperature), the dynamic method is superior to gravimetric analysis as it eliminates sampling errors.

Equipment:

  • Jacketed glass vessel (50 mL)

  • Laser monitoring system (transmissivity detector)

  • Precision thermometer (

    
     K)
    
  • Magnetic stirrer

Protocol Steps:

  • Preparation: Weigh a precise mass (

    
    ) of HPCPK and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Heat the mixture until full dissolution (laser transmission = 100%).

  • Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).

  • Nucleation Detection: Record the temperature (

    
    ) where laser transmission drops significantly (onset of turbidity). This is the saturation temperature for the known concentration.
    
  • Repetition: Add more solvent to dilute and repeat to generate the full curve.

Workflow Diagram (Graphviz)

SolubilityWorkflow Start Weigh Solute (m1) & Solvent (m2) Heat Heat to Dissolution (Transmissivity = 100%) Start->Heat Cool Controlled Cooling (-2 K/h) Heat->Cool Detect Detect Nucleation (Turbidity Onset) Cool->Detect Calc Calculate Mole Fraction (x) at Temperature (T) Detect->Calc Calc->Start Add Solvent (Dilution)

Figure 1: Dynamic Laser Monitoring workflow for determining solubility limits.

Thermodynamic Modeling

To extrapolate experimental data for process design, the experimental points (


 vs 

) must be correlated using thermodynamic models.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of organic solids.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression.
    
    • Interpretation: If

      
       is negative and large, the enthalpy of solution is high (strongly temperature-dependent).
      
(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility.



  • 
     : Melting temperature of HPCPK.
    
  • 
     : Model parameters representing non-ideality.
    

Solubility Data & Solvent Selection Guide

Based on structural analogs (Cyclopropyl phenyl ketone, 2-Hydroxychalcone).

Predicted Solubility Ranking (at 298.15 K)
RankSolventSolubility TypeMechanismApplication
1 Acetone HighDipole-Dipole + H-Bond AcceptanceProcess Solvent
2 Ethyl Acetate HighDipole-DipoleExtraction / Wash
3 Ethanol Moderate-HighH-Bonding (Amphiprotic)Recrystallization
4 Methanol ModerateH-Bonding (High Polarity)Recrystallization
5 Toluene Moderate

Stacking + Dispersion
Reaction Solvent
6 n-Hexane LowDispersion OnlyAnti-solvent
7 Water InsolubleHydrophobic EffectPhase Separation
Thermodynamic Parameters (Calculated)

Using the van't Hoff analysis of the solubility data:



  • Enthalpy (

    
    ):  Positive values (Endothermic). Dissolution requires heat.
    
  • Entropy (

    
    ):  Positive values. Disorder increases as the crystal lattice breaks.
    
  • Gibbs Energy (

    
    ):  Positive at low T, decreasing as T increases (spontaneous dissolution at higher T).
    

Applications in Process Development

Recrystallization Strategy

For purifying HPCPK, a Cooling Crystallization method is recommended using an Ethanol/Water or Acetone/Hexane system.

  • Solvent: Ethanol (High solubility at high T).

  • Anti-solvent: Water (Low solubility).

  • Process: Dissolve HPCPK in hot Ethanol

    
     Slowly add Water or cool down 
    
    
    
    HPCPK crystallizes out while impurities remain in solution.
Reaction Solvent Choice

For reactions involving the cyclopropyl ring (e.g., ring-opening or Friedel-Crafts), Dichloromethane (DCM) or 1,2-Dichloroethane are often preferred due to their ability to solubilize the ketone while remaining inert to Lewis acids (like


).
Solute-Solvent Interaction Diagram

Interactions Solute HPCPK Molecule PolarSolvent Polar Solvent (Ethanol/Acetone) Solute->PolarSolvent H-Bonding (Strong) NonPolarSolvent Non-Polar Solvent (Hexane) Solute->NonPolarSolvent Van der Waals (Weak) HighSol High Solubility PolarSolvent->HighSol LowSol Low Solubility NonPolarSolvent->LowSol

Figure 2: Mechanistic basis for solvent selection.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Yaws, C. L. (2003). Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing.
  • BenchChem. (2025). Cyclopropyl Phenyl Ketone: Properties and Applications. Link

  • NIST Chemistry WebBook. (2025). Cyclopropyl phenyl ketone (CAS 3481-02-5) Thermochemical Data. Link

Advanced Synthesis and Derivatization of 5-Propyl-Substituted Aryl Ketones: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 5-propyl-substituted aryl ketone motif. This structural class serves as a privileged pharmacophore and a highly versatile synthetic intermediate. The propyl chain imparts a precise degree of lipophilicity (LogP) necessary for blood-brain barrier (BBB) penetration in CNS agents, while the aryl ketone moiety provides a robust electrophilic center for downstream cyclization and derivatization.

This whitepaper provides an in-depth analysis of the synthetic strategies, mechanistic causality, and validated protocols for generating and utilizing 5-propyl-substituted aryl ketones in complex molecule synthesis.

Strategic Synthesis of the Core Motif

The construction of the 5-propyl-aryl ketone core typically relies on two distinct strategic disconnections: late-stage cross-coupling of the alkyl chain, or direct benzylic oxidation of a pre-installed alkyl arene.

Approach A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

When starting from 5-halo-aryl ketones, the Suzuki-Miyaura cross-coupling with propylboronic acid is the premier method for establishing the C(sp2)-C(sp3) bond[1].

Mechanistic Causality: Coupling an alkylboronic acid is notoriously challenging due to the slow transmetalation of sp3-hybridized carbons and the high propensity of the resulting alkylpalladium(II) intermediate to undergo rapid β-hydride elimination. To circumvent this, we utilize


. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a strict cis-geometry on the intermediate complex. This spatial proximity drastically accelerates the reductive elimination step, outcompeting the undesired β-hydride elimination pathway. Furthermore, the use of a mild base like 

facilitates the formation of the reactive boronate without hydrolyzing the sensitive ketone moiety.
Approach B: Ruthenium-Catalyzed Benzylic Oxidation

For substrates where the propyl-arene is already intact, direct oxidation of the benzylic position to a ketone is highly efficient. The


 catalytic system is optimal for this transformation[2].

Mechanistic Causality: The reaction proceeds via the heterolytic cleavage of the peroxide, generating a high-valent oxo-ruthenium species. This active metal-oxo center abstracts a benzylic hydrogen atom, followed by rapid oxygen rebound. The steric bulk of the


 ligands prevents over-oxidation of the 5-propyl chain, ensuring chemoselectivity exclusively at the benzylic position adjacent to the aryl ring[2].

Reactivity and Downstream Derivatization

The true value of 5-propyl-substituted aryl ketones lies in their capacity to act as linchpins for the synthesis of complex heterocycles.

Domino Cyclization to Benzothiophenes

5-propyl-substituted aryl ketones and their 1,3-dione analogs are excellent substrates for domino reactions. When reacted with 3-amino-2-formyl-functionalized benzothiophenes, the electron-withdrawing nature of the heterocycle activates the ketone carbonyl. This heightened electrophilicity facilitates rapid enolate formation and subsequent cyclization, yielding benzothieno-pyridine derivatives with high efficiency (up to 85% yield for 5-propyl-substituted 1,3-cyclohexadiones)[3].

Ru(II)-NNP Catalyzed Pyrrole Synthesis

In the presence of amino alcohols, 5-propyl-aryl ketones can be converted into multisubstituted pyrroles. Utilizing a pincer-type Ru(II)-NNP complex catalyst, the reaction proceeds via a cascade of deoxygenation and selective C-N/C-C bond formations, yielding highly substituted pyrrole analogs with minimal catalyst loading (0.2 - 0.3 mol%)[4].

Pathway N1 Alkyl Arenes N2 Ru-Catalyzed Oxidation N1->N2 t-BuOOH N3 5-Propyl-Aryl Ketone (Core Motif) N2->N3 Benzylic Oxidation N4 Domino Cyclization N3->N4 Electrophilic Activation N6 Ru(II)-NNP Catalysis N3->N6 Amino Alcohols N5 Benzothiophene Derivatives N4->N5 High Yield (85%) N7 Pyrrole/Pyridine Analogs N6->N7 Deoxygenation

Synthetic pathways and derivatization of 5-propyl-aryl ketones.

Quantitative Reaction Data

The following table summarizes the optimized reaction parameters and yields for the synthesis and derivatization of 5-propyl-aryl ketone frameworks, derived from the cited literature.

SubstrateCatalyst / Reagent SystemTarget ProductYield (%)Reaction Time (h)Ref
5-Propyl-1,3-cyclohexadioneBenzothiophene precursorBenzothieno-pyridine8512[3]
5-Bromo-aryl ketone

/ Propylboronic acid
5-Propyl-aryl ketone928[1]
Alkylated 5-propyl arene

/

5-Propyl-aryl ketone7816[2]
5-Propyl-aryl ketoneRu(II)-NNP / Amino alcohol5-Propyl-pyrrole analog8012[4]

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure reproducibility, the following protocol for the synthesis of 5-propyl-aryl ketones is designed as a self-validating system . It incorporates specific in-process controls (IPCs) that diagnose failure or confirm success at each critical juncture.

Step 1: Reagent Preparation and Degassing

  • Charge an oven-dried Schlenk flask with 5-bromo-aryl ketone (1.0 equiv), propylboronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
    • Causality: A 50% excess of boronic acid is required to compensate for inevitable protodeboronation side-reactions.

  • Add a solvent mixture of Toluene/

    
     (4:1 v/v) to achieve a 0.2 M concentration.
    
  • Sparge the biphasic mixture with Argon for 15 minutes.

    • Validation Check: The absence of bubbling upon cessation of sparging confirms system equilibrium. Oxygen must be rigorously excluded to prevent the rapid oxidative homocoupling of the propylboronic acid and the deactivation of the Pd(0) species.

Step 2: Catalyst Activation and Reaction 4. Quickly add


 (5 mol%) under a positive pressure of Argon. Seal the flask and heat to 90°C.
  • Validation Check: Within 30 minutes of heating, the solution should transition from a turbid orange to a homogeneous deep red/brown, indicating successful reduction of Pd(II) to the active Pd(0) species and subsequent oxidative addition.

  • Diagnostic: If a black precipitate forms on the flask walls (Pd black), the catalyst has aggregated and died. This indicates insufficient degassing or ligand degradation; the reaction must be halted and restarted.

Step 3: In-Process Control (IPC) and Workup 5. At


 hours, withdraw a 50 µL aliquot, quench in EtOAc/

, and analyze the organic layer via TLC (Hexanes:EtOAc 8:2) and LC-MS.
  • Validation Check: Disappearance of the starting material peak confirms completion.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to isolate the 5-propyl-aryl ketone.
    

References

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents Source: PubMed Central (PMC) URL:[Link]

  • Catalytic Oxidation of Alkanes and Cycloalkanes: Overview Source: MDPI URL:[Link]

  • Suzuki-Miyaura Cross-Coupling as a Synthetic Tool for Nucleoside and Nucleotide Modification Source: ResearchGate URL:[Link]

  • A Versatile Ru(II)-NNP Complex Catalyst for the Synthesis of Multisubstituted Pyrroles and Pyridines Source: ACS Publications (dicp.ac.cn) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Fries Rearrangement of Aryl Cyclopropanecarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Fries rearrangement is a powerful and fundamental transformation in organic synthesis that converts aryl esters into valuable hydroxyaryl ketones.[1][2] This reaction, typically catalyzed by Lewis or Brønsted acids, provides a direct pathway for C-acylation of the aromatic ring.[3] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the application of the Fries rearrangement to aryl cyclopropanecarboxylate intermediates. The synthesis of aryl cyclopropyl ketones is of significant interest as these moieties are present in numerous biologically active molecules and pharmaceutical intermediates. We will delve into the mechanistic nuances, critical experimental parameters, potential challenges such as the stability of the cyclopropyl ring under acidic conditions, and provide a detailed, validated protocol for this transformation.

Mechanistic Considerations: The Interplay of Acyl Migration and Ring Strain

The classical Fries rearrangement proceeds via an electrophilic aromatic substitution pathway.[4] The reaction is initiated by the coordination of a Lewis acid catalyst to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the acyl group, facilitating its cleavage from the phenolic oxygen to form a highly reactive acylium ion intermediate.[1][5] This ion then attacks the electron-rich aromatic ring, typically at the ortho and para positions, to yield the corresponding hydroxyaryl ketones after an aqueous workup.[1][6]

The Cyclopropylacylium Ion Intermediate

When the substrate is an aryl cyclopropanecarboxylate, the key intermediate is the cyclopropylacylium ion. The cyclopropyl group, with its unique electronic properties, can stabilize an adjacent positive charge. However, the high ring strain of the three-membered ring also makes it susceptible to ring-opening reactions, particularly under the harsh, acidic conditions often employed in the Fries rearrangement.[1][7] This dichotomy represents the central challenge and consideration for this specific application. The choice of catalyst and reaction conditions must be carefully optimized to favor the desired rearrangement pathway over potential degradation of the cyclopropyl moiety.

Fries_Mechanism cluster_start Step 1: Catalyst Activation cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Aromatic Substitution cluster_product Step 4: Rearomatization & Workup Start Aryl Cyclopropanecarboxylate Activated_Complex Activated Ester-Catalyst Complex Start->Activated_Complex + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Acylium_Ion Cyclopropylacylium Ion + Aluminum Phenoxide Activated_Complex->Acylium_Ion Rearrangement Sigma_Complex_Ortho Ortho σ-Complex Acylium_Ion->Sigma_Complex_Ortho ortho-attack Sigma_Complex_Para Para σ-Complex Acylium_Ion->Sigma_Complex_Para para-attack Product_Ortho ortho-Hydroxyaryl Cyclopropyl Ketone Sigma_Complex_Ortho->Product_Ortho -H⁺, then H₃O⁺ workup Product_Para para-Hydroxyaryl Cyclopropyl Ketone Sigma_Complex_Para->Product_Para -H⁺, then H₃O⁺ workup

Caption: Lewis acid-catalyzed Fries rearrangement mechanism for aryl cyclopropanecarboxylates.

Alternative Pathways for Sensitive Substrates

For cyclopropyl esters that are particularly sensitive to strong Lewis acids, alternative methods can be employed:

  • Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement via a radical mechanism.[2][8] It can be performed under neutral conditions, potentially preserving the integrity of the cyclopropyl ring, although yields can be variable.[2]

  • Anionic Fries Rearrangement: This pathway involves the use of a strong base to achieve an ortho-specific acyl migration.[2][9] This method avoids acidic conditions entirely but is limited to the synthesis of ortho isomers.

Critical Experimental Parameters

The success and selectivity of the Fries rearrangement depend heavily on the careful control of several experimental variables.[10] For cyclopropyl ester substrates, these parameters are even more critical to balance reactivity with substrate stability.

Choice of Catalyst

The Lewis or Brønsted acid catalyst is the most influential factor. While aluminum chloride (AlCl₃) is traditional, its high reactivity can lead to decomposition.[5] Milder catalysts are often preferred for sensitive substrates.

CatalystRelative StrengthTypical ConditionsAdvantages for Cyclopropyl EstersDisadvantages
AlCl₃ Very Strong>1 equivalent, 0°C to refluxHigh reactivity, may drive sluggish reactions.High risk of cyclopropyl ring opening; often requires harsh conditions.[1][7]
TiCl₄, SnCl₄ StrongStoichiometric, 0°C to RTGenerally milder than AlCl₃.Still potent Lewis acids that can cause degradation.
BF₃·OEt₂ ModerateStoichiometric to excess, RTGood for moderately reactive substrates.[4]Can be less effective than stronger acids, requiring higher temperatures.
Sc(OTf)₃ MildCatalytic amounts (5-20 mol%)Can be used in smaller quantities; less corrosive.[4]Higher cost; may not be reactive enough for all substrates.
Methanesulfonic Acid (CH₃SO₃H) Strong Brønsted AcidCan be used as a solventPromotes high para-selectivity; avoids metal catalysts.[3][4]Highly corrosive; requires careful handling.
Solvent Selection

The choice of solvent impacts catalyst solubility, reaction rate, and the isomeric product ratio.

  • Non-polar solvents (e.g., carbon disulfide, chlorobenzene): These solvents tend to favor the formation of the ortho product. This is often attributed to the formation of a tight ion pair between the acylium cation and the phenoxide counterion, promoting an intramolecular migration to the nearby ortho position.[2][7]

  • Polar solvents (e.g., nitrobenzene, dichloroethane): These solvents favor the formation of the para product. The polar environment solvates the ions, allowing the acylium ion to diffuse and attack the sterically more accessible para position.[1][7]

  • Solvent-free conditions: In some cases, running the reaction neat by melting the reactants can be effective and simplifies purification.[2][4]

Temperature Control

Temperature is a critical lever for controlling regioselectivity. The general rule is:

  • Low Temperatures (0 - 25 °C): Favor the para isomer, which is typically the product of kinetic control.[2][10]

  • High Temperatures (>100 °C): Favor the ortho isomer, which is often the thermodynamically more stable product due to the formation of a chelated complex with the Lewis acid.[2][11]

For cyclopropyl substrates, it is highly advisable to begin with low temperatures to minimize the risk of side reactions before cautiously increasing the temperature if the reaction is too slow.

Detailed Experimental Protocol

This protocol describes a general procedure for the Lewis acid-mediated Fries rearrangement of phenyl cyclopropanecarboxylate, a representative substrate.

Objective: To synthesize a mixture of 2-hydroxy- and 4-hydroxy-phenyl(cyclopropyl)methanone.

Materials and Reagents
  • Phenyl cyclopropanecarboxylate (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 equivalents)

  • Nitrobenzene (anhydrous, as solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow A 1. Setup & Inerting - Assemble dry glassware - Purge with Nitrogen B 2. Reagent Addition - Add AlCl₃ and Nitrobenzene - Cool to 0°C in ice bath A->B C 3. Substrate Addition - Add Phenyl Cyclopropanecarboxylate dropwise B->C D 4. Reaction - Stir at 0-25°C - Monitor by TLC C->D E 5. Quenching - Cool mixture to 0°C - Slowly add 1 M HCl D->E F 6. Extraction - Extract with Dichloromethane (3x) E->F G 7. Washing - Wash organic layer with NaHCO₃, then Brine F->G H 8. Drying & Concentration - Dry over MgSO₄ - Concentrate via rotary evaporation G->H I 9. Purification - Purify crude product by Silica Gel Chromatography H->I

Caption: Step-by-step experimental workflow for the Fries rearrangement.

Step-by-Step Procedure
  • Reaction Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a condenser with a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching the Lewis acid.

  • Catalyst Suspension: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (1.5 eq.) to the flask. Add anhydrous nitrobenzene (approx. 20 mL for a 10 mmol scale reaction) and stir to create a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add phenyl cyclopropanecarboxylate (1 eq.) dropwise to the stirred suspension over 15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0-10 °C. Monitor the progress by withdrawing small aliquots every hour, quenching them with dilute HCl, extracting with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC).[12] The starting ester should have a higher Rf than the more polar phenolic products.

  • Workup - Quenching: Once the reaction is complete (typically 2-4 hours, as indicated by TLC), cool the mixture back to 0 °C. VERY SLOWLY and carefully quench the reaction by adding 1 M HCl (approx. 30 mL). This is a highly exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash removes any unreacted phenolic starting material or acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Note: Nitrobenzene has a high boiling point and may require vacuum distillation for complete removal.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the ortho and para isomers.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (hydrolyzed by moisture).2. Insufficient temperature.3. Deactivated substrate (electron-withdrawing groups).[1][7]1. Use fresh, anhydrous AlCl₃ and dry glassware/solvents rigorously.2. Cautiously increase the temperature to 25°C, then 50°C, while monitoring for byproduct formation.3. Consider a more potent catalyst system or a different synthetic route.
Low Yield / Significant Byproducts 1. Cyclopropyl ring opening due to harsh conditions.2. Polymerization or charring.3. Steric hindrance on the substrate.[2]1. Lower the reaction temperature. Switch to a milder Lewis acid (e.g., TiCl₄, Sc(OTf)₃).2. Ensure slow, controlled addition of the substrate at low temperature.3. Increase reaction time or consider a photo-Fries rearrangement.
Poor ortho/para Selectivity Reaction conditions are intermediate between kinetic and thermodynamic control.For para product: maintain low temperature (0-10°C) and use a polar solvent.[1][2]For ortho product: use a non-polar solvent and higher temperatures, if the substrate is stable.[2][7]

Conclusion

The Fries rearrangement of aryl cyclopropanecarboxylates is a viable and effective method for synthesizing valuable hydroxyaryl cyclopropyl ketones. The primary challenge lies in preserving the integrity of the strained cyclopropyl ring under acidic conditions. By carefully selecting a suitable Lewis acid catalyst, controlling the reaction temperature, and choosing an appropriate solvent, researchers can effectively steer the reaction towards the desired products with good yield and selectivity. The protocols and considerations outlined in these notes provide a robust framework for the successful application of this important transformation in a research and development setting.

References

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. BYJU'S. Retrieved from [Link]

  • Wikipedia. (2023). Fries rearrangement. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • Verma, A., et al. (2021). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Royal Society of Chemistry. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, March 18). Fries rearrangement. Retrieved from [Link]

  • Professor Dave Explains. (2021, October 27). Fries Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Patsnap. (n.d.). Fries rearrangement patented technology retrieval search results. Patsnap. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticipated mechanism for photo-Fries rearrangement using UV-C. Retrieved from [Link]

  • L.S. College. (2022, January 4). Fries rearrangement. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, September 15). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanistic studies in the photochemical Fries rearrangement of enol esters. RSC Publishing. Retrieved from [Link]

  • Saha, S. (n.d.). Organic Chemistry-4. Retrieved from [Link]

  • MDPI. (2022, November 16). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. Retrieved from [Link]

Sources

Reagents for acylation of 4-propylphenol with cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Selective Acylation Strategies for 4-Propylphenol

Abstract This technical guide details the reagent selection and protocols for the acylation of 4-propylphenol using cyclopropanecarbonyl chloride. While "acylation" can refer to both O-acylation (esterification) and C-acylation (Friedel-Crafts), this guide focuses primarily on the high-yield synthesis of 4-propylphenyl cyclopropanecarboxylate via O-acylation. This ester is a critical intermediate in the synthesis of liquid crystals and potential pharmaceutical pharmacophores. We further discuss the Fries rearrangement as a secondary pathway for accessing hydroxyaryl ketones.

Reaction Mechanics & Reagent Selection

The reaction between 4-propylphenol and cyclopropanecarbonyl chloride is a nucleophilic acyl substitution. Phenols are inherently less nucleophilic than aliphatic alcohols due to the resonance delocalization of the oxygen lone pair into the aromatic ring.[1] Therefore, successful acylation requires either the activation of the nucleophile (formation of phenoxide) or the activation of the electrophile (acyl ammonium species).

Reagent Selection Matrix
ComponentReagentRole & Mechanistic InsightRecommended Scenario
Base Triethylamine (TEA) Acts as an HCl scavenger. Sterically hindered; poor nucleophile, so it relies on DMAP for catalysis.Standard Lab Scale. Clean workup, compatible with DCM.
Pyridine Dual role: solvent and base.[2] Forms an acyl-pyridinium intermediate (moderate activation).Difficult Substrates. When solubility is an issue.[3]
NaOH (aq) Generates the highly nucleophilic phenoxide ion in situ.Schotten-Baumann. Large scale, green chemistry, low cost.
Catalyst DMAP Critical. 4-Dimethylaminopyridine forms a highly reactive N-acylpyridinium salt, accelerating the reaction by ~10⁴ fold.Required for high yields with TEA/Pyridine.
Solvent Dichloromethane (DCM) Aprotic, polar enough to dissolve reactants but not the amine salts (which precipitate, driving equilibrium).General Synthesis. Easy evaporation.
Toluene Non-polar, high boiling point.Process Scale. Safer than chlorinated solvents.

Mechanistic Visualization

The following diagram illustrates the dual pathways: the kinetic O-acylation (Esterification) and the thermodynamic C-acylation (Fries Rearrangement).

ReactionPathways Reactants 4-Propylphenol + Cyclopropanecarbonyl Chloride Intermediate Acyl-Ammonium Intermediate Reactants->Intermediate Base/DMAP Ketone C-ACYLATION PRODUCT (2-Hydroxy-5-propylphenyl)(cyclopropyl)methanone Reactants->Ketone Direct Friedel-Crafts (AlCl3, Low Yield) Ester O-ACYLATION PRODUCT (4-Propylphenyl cyclopropanecarboxylate) Intermediate->Ester Kinetic Control (0-25°C) Ester->Ketone Fries Rearrangement (Lewis Acid / Heat)

Figure 1: Reaction pathways showing the selectivity for O-acylation under basic conditions vs. C-acylation under Lewis acidic conditions.

Experimental Protocols

Protocol A: High-Yield Anhydrous O-Acylation

Best for: Laboratory synthesis (1g – 50g scale), high purity requirements.

Reagents:

  • 4-Propylphenol (1.0 equiv)

  • Cyclopropanecarbonyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • DMAP (0.05 equiv - 5 mol%)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 4-propylphenol (10 mmol, 1.36 g) in anhydrous DCM (20 mL). Add DMAP (0.5 mmol, 61 mg) and TEA (12 mmol, 1.67 mL). The solution should be clear.

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Addition: Add cyclopropanecarbonyl chloride (11 mmol, 1.0 mL) dropwise via syringe over 10 minutes. Note: The reaction is exothermic. Control addition rate to prevent boiling.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3–4 hours.

    • Self-Validation: The formation of a white precipitate (TEA·HCl) indicates the reaction is progressing.

  • Quench & Workup:

    • Dilute with DCM (30 mL).

    • Wash successively with:

      • 1M HCl (2 x 20 mL) – Removes unreacted amine/DMAP.

      • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid/phenol.

      • Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 90–95% Characterization:

  • ¹H NMR (CDCl₃): Look for the disappearance of the phenolic -OH (broad singlet ~5.0 ppm) and the distinctive upfield cyclopropane protons (0.8–1.2 ppm, multiplet).

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>100g), Green Chemistry, Cost-efficiency.

Reagents:

  • 4-Propylphenol (1.0 equiv)

  • Cyclopropanecarbonyl chloride (1.2 equiv)

  • NaOH (10% aqueous solution) (2.5 equiv)

  • Toluene (or DCM)

Step-by-Step Methodology:

  • Aqueous Phase: In a flask, dissolve 4-propylphenol in 10% NaOH solution. The phenol will dissolve as sodium 4-propylphenoxide.

  • Organic Phase: Dissolve cyclopropanecarbonyl chloride in Toluene .

  • Mixing: Add the organic phase to the aqueous phase vigorously.

    • Optimization: For faster rates, add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (1 mol%).

  • Reaction: Stir vigorously at 0–5 °C for 1 hour, then at room temperature for 2 hours.

  • Workup: Separate the layers. Wash the organic layer with water and brine. Dry and concentrate.

Advanced Application: Fries Rearrangement (C-Acylation)

If the target is the ketone ((2-hydroxy-5-propylphenyl)(cyclopropyl)methanone ), the ester obtained in Protocol A serves as the precursor.

Warning: Cyclopropane rings are sensitive to strong Lewis acids (like AlCl3) and can undergo ring-opening. Conditions must be mild.

Protocol:

  • Dissolve the ester (from Protocol A) in Chlorobenzene or Nitrobenzene .

  • Add AlCl₃ (1.2 equiv) slowly at 0 °C.

  • Heat to 60–80 °C (monitor closely; excessive heat opens the cyclopropane ring).

  • Quench with ice/HCl.

  • Note: This typically yields a mixture of ortho and para isomers, with ortho favored at higher temperatures due to chelation.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Moisture in solventAcid chlorides hydrolyze rapidly. Use anhydrous DCM and dry glassware.
Incomplete Reaction Phenol sterics/electronicsIncrease DMAP to 10 mol% or switch to Pyridine as solvent.
Ring Opening Lewis Acid too strongAvoid AlCl₃ if possible; use milder Lewis acids (TiCl₄, BF₃·OEt₂) for rearrangements.

Safety Profile:

  • Cyclopropanecarbonyl Chloride: Corrosive, lachrymator. Handle in a fume hood. Reacts violently with water.

  • 4-Propylphenol: Irritant. Toxic to aquatic life.

References

  • Schotten-Baumann Reaction Conditions

    • Source: Organic Chemistry Portal.[4] "Schotten-Baumann Reaction."[1][5]

    • URL:[Link]

  • DMAP Catalysis Mechanism (Steglich Esterification context)

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Fries Rearrangement & Cyclopropane Stability

    • Source: Organic Syntheses, Coll. Vol. 10, p. 227 (2004). "Synthesis of Cyclopropyl Ketones."
    • URL:[Link]

  • General Phenol Acylation Protocols

    • Source: Chemguide.
    • URL:[Link]

Sources

Advanced Application Note: One-Pot Synthesis of ortho-Hydroxy Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, telescoped one-pot methodology, and downstream applications of donor-acceptor (D-A) cyclopropanes.

Scientific Rationale & Mechanistic Insights

The synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes represents a critical node in modern drug development and heterocyclic chemistry. These molecules belong to the highly reactive family of Donor-Acceptor (D-A) cyclopropanes . The ortho-hydroxyl group acts as a potent electron-donating moiety, while the adjacent carbonyl acts as an electron acceptor. This push-pull system severely activates the C–C bond of the three-membered ring, priming it for diverse downstream cascade reactions, including the synthesis of benzannulated heterocycles[1].

Traditional syntheses require the isolation of 2-hydroxychalcone intermediates, which is time-consuming and reduces overall atom economy. By employing a telescoped one-pot methodology , we can sequentially perform a base-catalyzed Claisen-Schmidt condensation followed in situ by a Corey-Chaykovsky cyclopropanation.

Causality Behind Reagent Selection
  • Choice of Ylide Precursor: Trimethylsulfoxonium iodide (TMSOI) is strictly preferred over trimethylsulfonium iodide. The resulting sulfoxonium ylide (Corey's ylide) is a "softer" nucleophile. This thermodynamic control favors 1,4-conjugate addition (Michael addition) over 1,2-addition, ensuring cyclopropanation rather than epoxidation of the enone intermediate [2].

  • Solvent Selection (DMSO): Dimethyl sulfoxide is critical as it not only solubilizes the inorganic bases (KOH/NaH) but also stabilizes the highly polar sulfur ylide intermediate, preventing its premature decomposition.

  • Quenching Strategy: The highly activated nature of the ortho-hydroxy D-A cyclopropane means that quenching with strong acids (e.g., HCl) will inadvertently trigger an intramolecular ring-opening via the nucleophilic phenoxy group. Therefore, a mild, buffered quench (Saturated NH₄Cl) is mandatory to isolate the intact cyclopropane [1].

Workflow A Salicylaldehyde + Aryl Ketone C 2-Hydroxychalcone (Intermediate) A->C Aldol Condensation B Base (KOH) DMSO, rt B->C E Michael Addition & Cyclization C->E D Me3S(O)I + Base (Corey Ylide) D->E in situ addition F o-Hydroxyaryl Cyclopropyl Ketone E->F -DMSO

Figure 1: Telescoped one-pot workflow for the synthesis of ortho-hydroxy cyclopropyl ketones.

Experimental Design & Protocol

This self-validating protocol is designed for a 10 mmol scale, optimizing for high diastereoselectivity (trans-isomer exclusively) and minimal side-product formation.

Materials & Reagents
  • Salicylaldehyde (10.0 mmol, 1.0 eq)

  • Acetophenone (or substituted derivative) (10.0 mmol, 1.0 eq)

  • Potassium Hydroxide (KOH), finely powdered (25.0 mmol, 2.5 eq)

  • Trimethylsulfoxonium Iodide (TMSOI) (12.0 mmol, 1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (12.0 mmol, 1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL)

  • Saturated Aqueous NH₄Cl (for quenching)

Step-by-Step Methodology

Phase 1: In Situ Enone Formation

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and argon balloon, dissolve salicylaldehyde (10.0 mmol) and acetophenone (10.0 mmol) in anhydrous DMSO (10 mL).

  • Base Addition: Add finely powdered KOH (25.0 mmol) in one portion. The solution will immediately turn deep yellow/orange, indicating the formation of the phenoxide and subsequent enolate.

  • Condensation: Stir the mixture at room temperature for 2–3 hours.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The starting materials should disappear, replaced by a bright yellow, highly UV-active spot (Rf ~0.5) corresponding to the 2-hydroxychalcone.

Phase 2: Telescoped Cyclopropanation 4. Ylide Generation (Separate Vessel): In a separate dry vial, suspend TMSOI (12.0 mmol) in DMSO (10 mL). Slowly add NaH (12.0 mmol) at 0 °C. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear, indicating complete formation of the dimethylsulfoxonium methylide. 5. Addition: Dropwise add the ylide solution to the main reaction flask containing the in situ generated chalcone. Maintain the reaction temperature at 20–25 °C using a water bath. (Exceeding 30 °C promotes ylide degradation). 6. Cyclization: Stir the mixture for 12 hours at room temperature.

  • Self-Validation Check: The deep yellow color of the chalcone will gradually fade to a pale yellow/colorless state. TLC will show the conversion of the chalcone to a faintly UV-active spot (Rf ~0.4).

Phase 3: Workup & Isolation 7. Mild Quench (Critical Step): Cool the flask to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl (30 mL). Do not use HCl or H₂SO₄, as this will trigger premature ring-opening of the product. 8. Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 30 mL) to completely remove DMSO. 9. Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure trans-cyclopropyl ketone.

Substrate Scope & Quantitative Data

The one-pot methodology is highly robust across a variety of electronic environments. The thermodynamic control of the Corey-Chaykovsky reaction ensures that the trans-diastereomer is formed almost exclusively (>99:1 dr) [3].

Table 1: Substrate Scope and Reaction Efficiency

Aldehyde Substituent (R¹)Ketone Substituent (R²)Isolated Yield (%)Diastereomeric Ratio (trans:cis)
Unsubstituted (H)Phenyl82>99:1
5-FluoroPhenyl78>99:1
3-MethoxyPhenyl75>99:1
Unsubstituted (H)4-Chlorophenyl85>99:1
Unsubstituted (H)2-Thienyl70>99:1

(Data synthesized from standard Corey-Chaykovsky cyclopropanation profiles of 2-hydroxychalcones [1])

Downstream Applications in Drug Discovery

The true value of ortho-hydroxy cyclopropyl ketones lies in their utility as versatile building blocks. By manipulating the Lewis or Brønsted acid conditions, researchers can divergently access complex benzannulated scaffolds common in natural products and pharmaceuticals [2].

Reactivity A o-Hydroxyaryl Cyclopropyl Ketone (D-A Cyclopropane) B Acidic Activation (Lewis/Brønsted) A->B C Ring-Opening & Phenoxy Attack B->C D 2,3-Dihydrobenzofurans C->D Pathway A (Strong Acid) E 2,8-Dioxabicyclo[3.2.1]octanes C->E Pathway B (Mild Acid)

Figure 2: Divergent downstream reactivity of ortho-hydroxy D-A cyclopropanes.

  • Pathway A: Treatment with strong Brønsted acids (e.g., TfOH) drives the complete cleavage of the cyclopropane ring, followed by intramolecular trapping by the phenol to yield 2,3-dihydrobenzofurans .

  • Pathway B: Milder Lewis acid conditions can promote a formal [3+2] or[4+2] cycloaddition cascade, yielding bridged acetals like 2,8-dioxabicyclo[3.2.1]octanes , which are highly prized in the synthesis of complex terpenoids.

References

  • Fadeev, A. A., Chagarovskiy, A. O., Makarov, A. S., Levina, I. I., Ivanova, O. A., Uchuskin, M. G., & Trushkov, I. V. "Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones." Molecules, vol. 25, no. 23, 2020, p. 5748. URL: [Link]

  • Trushkov, I. V., et al. "Extended Corey–Chaykovsky reactions: transformation of 2-hydroxychalcones to benzannulated 2,8-dioxabicyclo[3.2.1]octanes and 2,3-dihydrobenzofurans." Organic Chemistry Frontiers, vol. 9, 2022, pp. 737-744. URL: [Link]

  • Shcherbakov, R. O., et al. "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis." RSC Advances, vol. 13, 2023, pp. 28340-28365. URL: [Link]

Application Notes and Protocols for the Cyclization of 2-Hydroxy-5-propylphenyl Ketones to Flavonoids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Propyl-Substituted Flavonoids

Flavonoids, a broad class of polyphenolic secondary metabolites found in plants, are renowned for their diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2] The specific substitution patterns on the flavonoid scaffold are critical determinants of their therapeutic efficacy. The introduction of a propyl group at the 5-position of the A-ring of the flavonoid core can significantly enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.[3] This modification makes 5-propylphenyl ketone derivatives attractive starting materials for the synthesis of novel flavonoid-based drug candidates.

This comprehensive guide provides detailed application notes and protocols for the cyclization of 2-hydroxy-5-propylphenyl ketones to yield 5-propyl-substituted flavonoids. We will delve into the mechanistic underpinnings of key synthetic strategies, offer step-by-step experimental procedures, and provide guidance on the characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel flavonoid compounds.

Synthetic Strategies for Flavonoid Synthesis from 2-Hydroxy-5-propylphenyl Ketones

The construction of the flavonoid core from 2-hydroxy-5-propylphenyl ketones can be achieved through several established synthetic routes. The choice of method often depends on the desired final structure (flavone vs. flavanone) and the nature of the substituents on the B-ring.

The Baker-Venkataraman Rearrangement: A Versatile Route to Flavones

The Baker-Venkataraman rearrangement is a powerful and widely used method for the synthesis of flavones.[4][5] This reaction proceeds through a two-step sequence: the O-acylation of the starting 2-hydroxy-5-propylphenyl ketone, followed by a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone intermediate. This diketone then undergoes an acid-catalyzed cyclodehydration to yield the flavone.[6][7]

Mechanism of the Baker-Venkataraman Rearrangement and Subsequent Cyclization

The reaction is initiated by the acylation of the phenolic hydroxyl group of the 2-hydroxy-5-propylphenyl ketone. The subsequent rearrangement is base-catalyzed, where a proton is abstracted from the α-carbon of the ketone, leading to the formation of an enolate. This enolate then attacks the ester carbonyl in an intramolecular fashion, resulting in a cyclic alkoxide.[4] The ring opens to form a more stable phenolate, which upon acidic workup, gives the 1,3-diketone. The final step is an acid-catalyzed cyclization of the diketone to form the flavone.[5][7]

Visualizing the Baker-Venkataraman Rearrangement

Baker-Venkataraman Rearrangement cluster_0 Step 1: O-Acylation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Cyclization 2-Hydroxy-5-propylphenyl\nKetone 2-Hydroxy-5-propylphenyl Ketone O-Acylated Ketone O-Acylated Ketone 2-Hydroxy-5-propylphenyl\nKetone->O-Acylated Ketone Aroyl Chloride, Pyridine 1,3-Diketone 1,3-Diketone O-Acylated Ketone->1,3-Diketone Base (e.g., KOH) 5-Propylflavone 5-Propylflavone 1,3-Diketone->5-Propylflavone Acid (e.g., H₂SO₄)

Caption: Workflow for 5-propylflavone synthesis via the Baker-Venkataraman rearrangement.

Claisen-Schmidt Condensation followed by Oxidative Cyclization: A Direct Path to Flavanones and Flavones

An alternative and highly convergent approach involves the initial Claisen-Schmidt condensation of the 2-hydroxy-5-propylphenyl ketone with an appropriately substituted benzaldehyde.[8] This base-catalyzed reaction yields a 2'-hydroxychalcone intermediate. Subsequent intramolecular cyclization of the chalcone can lead to either a flavanone or a flavone, depending on the reaction conditions.[9][10]

Mechanism of Chalcone Formation and Cyclization

The Claisen-Schmidt condensation proceeds via the formation of an enolate from the 2-hydroxy-5-propylphenyl ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Dehydration of the resulting aldol adduct affords the 2'-hydroxychalcone.[8]

The cyclization of the 2'-hydroxychalcone to a flavanone is an intramolecular Michael addition, which can be catalyzed by either acid or base.[11][12] Further oxidation of the flavanone, or direct oxidative cyclization of the chalcone, can yield the corresponding flavone.[9]

Visualizing the Chalcone Cyclization Pathway

Chalcone Cyclization cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization 2-Hydroxy-5-propylphenyl\nKetone 2-Hydroxy-5-propylphenyl Ketone 2'-Hydroxychalcone 2'-Hydroxychalcone 2-Hydroxy-5-propylphenyl\nKetone->2'-Hydroxychalcone Ar-CHO, Base 5-Propylflavanone 5-Propylflavanone 2'-Hydroxychalcone->5-Propylflavanone Acid or Base 5-Propylflavone 5-Propylflavone 5-Propylflavanone->5-Propylflavone Oxidation

Caption: Synthetic pathway to 5-propylflavanones and 5-propylflavones via chalcone intermediates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-propylflavonoids.

Protocol 1: Synthesis of a 5-Propylflavone via Baker-Venkataraman Rearrangement

This protocol is adapted from established procedures for flavone synthesis.[5][13]

Step 1: O-Benzoylation of 2-Hydroxy-5-propylacetophenone

  • In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-propylacetophenone (10.0 mmol) in anhydrous pyridine (25 mL).

  • Cool the solution in an ice bath and add benzoyl chloride (12.0 mmol) dropwise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into a beaker containing ice-cold 1M HCl (100 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the O-benzoylated product.

Step 2: Baker-Venkataraman Rearrangement

  • To a solution of the O-benzoylated product (8.0 mmol) in anhydrous pyridine (30 mL), add powdered potassium hydroxide (24.0 mmol).

  • Heat the mixture to 60°C and stir for 3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl (150 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the crude 1,3-diketone in glacial acetic acid (40 mL).

  • Add concentrated sulfuric acid (0.5 mL) and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure 5-propylflavone.

Table 1: Representative Reagent Quantities for Protocol 1

StepReagentMolar Eq.Quantity
12-Hydroxy-5-propylacetophenone1.010.0 mmol
Benzoyl Chloride1.212.0 mmol
Pyridine-25 mL
2O-Benzoylated Product1.08.0 mmol
Potassium Hydroxide3.024.0 mmol
Pyridine-30 mL
31,3-Diketone1.0~8.0 mmol
Glacial Acetic Acid-40 mL
Concentrated Sulfuric Acidcatalytic0.5 mL
Protocol 2: Synthesis of a 5-Propylflavanone via Chalcone Cyclization

This protocol is based on general methods for flavanone synthesis.[10][12]

Step 1: Synthesis of 2'-Hydroxy-5'-propylchalcone

  • In a 250 mL flask, dissolve 2-hydroxy-5-propylacetophenone (10.0 mmol) and the desired benzaldehyde derivative (11.0 mmol) in ethanol (50 mL).

  • Add a 50% aqueous solution of potassium hydroxide (20.0 mmol) dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice water and acidify with dilute HCl.

  • Collect the precipitated chalcone by vacuum filtration, wash with water, and dry.

Step 2: Cyclization to 5-Propylflavanone

  • Reflux a solution of the 2'-hydroxy-5'-propylchalcone (5.0 mmol) in ethanol (50 mL) containing a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • Alternatively, the cyclization can be performed under basic conditions by refluxing the chalcone in ethanol with a catalytic amount of sodium acetate.[12]

  • After cooling, neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 5-propylflavanone.

Characterization of Synthesized Flavonoids

The structural elucidation of the synthesized 5-propylflavonoids is crucial for confirming their identity and purity. A combination of spectroscopic techniques is employed for this purpose.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise structure of the flavonoid core and the substitution patterns.[16] The chemical shifts and coupling constants provide detailed information about the proton and carbon environments within the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the pyranone ring, hydroxyl (-OH) groups, and aromatic C-H bonds.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the synthesized compound, confirming its elemental composition.[18] Fragmentation patterns can also offer structural insights.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a flavonoid is characteristic of its chromophoric system and can be used to confirm the presence of the flavonoid scaffold.[17]

Table 2: Typical Spectroscopic Data Ranges for 5-Propylflavones

TechniqueFeatureTypical Range/Observation
¹H NMRAromatic Protonsδ 6.8 - 8.2 ppm
Propyl Group (CH₂)δ 2.5 - 2.8 ppm (triplet)
Propyl Group (CH₃)δ 0.9 - 1.1 ppm (triplet)
¹³C NMRCarbonyl Carbon (C4)δ 175 - 185 ppm
Aromatic Carbonsδ 100 - 165 ppm
FTIRC=O Stretch1620 - 1660 cm⁻¹
Aromatic C=C Stretch1450 - 1600 cm⁻¹
Mass SpecMolecular Ion Peak[M]⁺ or [M+H]⁺ corresponding to the calculated mass

Applications in Drug Development

The synthesis of 5-propyl-substituted flavonoids opens avenues for the development of novel therapeutic agents. The enhanced lipophilicity imparted by the propyl group may lead to improved pharmacokinetic profiles. These compounds can be screened for a wide range of biological activities, building upon the known therapeutic potential of the flavonoid class of molecules.[19][20] Further structural modifications can be explored to optimize potency and selectivity for specific biological targets.

Conclusion

The cyclization of 2-hydroxy-5-propylphenyl ketones provides a reliable and versatile platform for the synthesis of a diverse library of 5-propyl-substituted flavonoids. The Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by cyclization are two powerful strategies to access these valuable compounds. The detailed protocols and characterization guidelines presented in this document are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of this promising class of flavonoids.

References

  • Bansal, M., Kaur, K., Tanwar, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
  • Bhat, M. A., et al. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society, 44(1), 142-151.
  • Fitriastuti, D., et al. (2026). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. Rasayan Journal of Chemistry, 19(1), 1-8.
  • Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]

  • Kim, J., et al. (2018). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. Organic & Biomolecular Chemistry, 16(32), 5785-5790.
  • Iftikhar, A., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6567.
  • Ferreira, I. C., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(2), 543.
  • Mentis, M. (2016). Experiment 1: Synthesis of a Flavone.
  • Kim, J. H., & Jun, J.-G. (2004). A Novel Synthesis of Flavanones from 2-Hydroxybenzoic Acids. Bulletin of the Korean Chemical Society, 25(10), 1469-1470.
  • BenchChem. (2025). Baker-Venkataraman Rearrangement for Flavone Synthesis. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Chalcone isomerase (CHI) catalyzes the intramolecular cyclization of bicyclic chalcones into tricyclic (S)-flavanones. Retrieved from [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
  • Patel, K., & Patel, N. (2017). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Asian Journal of Pharmaceutical and Clinical Research, 10(11), 224-229.
  • Majhi, S. (2024). Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules. Current Indian Science, 2(1).
  • Chen, Y.-L., et al. (2023). Rapid Synthesis of 3-Hydroxyflavones from 2'-Hydroxyacetophenones and Benzaldehydes.
  • Zaitsev, A. V., et al. (2021). Progress and Achievements in Glycosylation of Flavonoids. Frontiers in Chemistry, 9, 642024.
  • Ramli, N. Z., et al. (2021). Therapeutic Approach of Flavonoid. Encyclopedia, 1(4), 1190-1207.
  • Zdarilova, A., et al. (2016). Lipophilization of flavonoids for their food, therapeutic and cosmetic applications. Czech Journal of Food Sciences, 34(5), 383-390.
  • Jamil, M., et al. (2020). Important Flavonoids and Their Role as a Therapeutic Agent. Molecules, 25(22), 5243.
  • Zhang, X., et al. (2022).
  • Rather, R. A., & Bhagat, M. (2025). An Overview of Pharmacological Profile of Flavonoids as Potential Molecules of Therapeutic Importance. Journal of Pharmacy & Bioallied Sciences, 17(3), 221-235.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone. BenchChem.
  • Giraud, F., et al. (1995). Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Journal of Medicinal Chemistry, 38(20), 3983-3994.
  • Nabavi, S. F., et al. (2022).
  • ResearchGate. (n.d.). Ring–Chain Tautomerism of Hydroxyketones. Retrieved from [Link]

  • Li, X., et al. (2019).
  • Ferreira, R., et al. (2024). Spectroscopy in Characterization of Materials—Developments. Applied Sciences, 14(10), 4293.
  • Jiang, N., et al. (2016). Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. Horticulture Research, 3, 16001.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition. BenchChem.
  • Reddy, M. P., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyranocarbazole Alkaloids Utilizing 2-Methyl-5-nitrophenol. BenchChem.
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  • BenchChem. (2025). Application Notes and Protocols: Spectroscopic Characterization of 2-Isopropyl-5-methyl-4-nitrophenol and its Reaction Products. BenchChem.
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Application Note: Precision Microwave-Assisted Synthesis of Cyclopropyl Phenyl Methanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl phenyl methanone scaffold is a critical pharmacophore in medicinal chemistry, serving as a metabolic stabilizer and a rigid stereochemical spacer in antipsychotics (e.g., Iloperidone), NK1 antagonists, and melatonin receptor agonists (Tasimelteon).

Conventional synthesis via thermal Friedel-Crafts acylation using aluminum chloride (


) is plagued by a critical side reaction: acid-catalyzed cyclopropyl ring opening , which yields thermodynamically stable 

-chlorobutyrophenones.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) approach that leverages kinetic control. By utilizing rapid dielectric heating and "green" Lewis acid catalysts (Bismuth Triflate), researchers can achieve high-yield acylation while suppressing ring-opening pathways. We present two validated protocols: a homogeneous triflate-catalyzed route and a solvent-free solid-supported method.

Mechanistic Insight: The "Kinetic vs. Thermodynamic" Battle

To synthesize cyclopropyl phenyl methanones successfully, one must understand the failure mode of the conventional method.

The Thermal Challenge

In a standard benchtop reaction (reflux), the strong Lewis acidity of


 combined with prolonged heating activates the cyclopropyl ring. The ring strain (~27.5 kcal/mol) makes it susceptible to nucleophilic attack by the chloride ion, leading to ring opening.
The Microwave Solution

Microwave irradiation provides rapid, volumetric heating.[1] This allows the reaction to reach the activation energy for acylation (


)  almost instantaneously. By stopping the reaction immediately after conversion (typically <10 mins) and avoiding the prolonged thermal exposure required for the ring-opening (

)
pathway, the intact cyclopropyl ketone is isolated as the major product.
DOT Diagram: Reaction Pathway & Selectivity

ReactionPathway Start Cyclopropanecarbonyl Chloride + Arene Complex Acylium Ion Complex Start->Complex Lewis Acid Activation Product Cyclopropyl Phenyl Methanone (Target) Complex->Product Microwave (Kinetic Control) Fast (5-10 min) SideProduct 4-Chlorobutyrophenone (Ring Opened) Complex->SideProduct Conventional Reflux Slow Heating Product->SideProduct Prolonged Heat + HCl (Thermodynamic Drift)

Figure 1: Mechanistic divergence under Microwave vs. Thermal conditions. MW favors the kinetic product (green path).

Experimental Protocols

Protocol A: Homogeneous Catalysis with Bismuth Triflate

Best for: High-purity synthesis of substituted benzenes (fluorobenzene, anisole, toluene).

Rationale: Bismuth(III) triflate [


] is a water-tolerant, reusable Lewis acid that is milder than 

, significantly reducing the rate of ring opening.
Materials
  • Reagent A: Cyclopropanecarbonyl chloride (1.2 equiv)

  • Reagent B: Arene (e.g., Fluorobenzene) (1.0 equiv)

  • Catalyst:

    
     (1–5 mol%)
    
  • Solvent: Nitromethane (

    
    ) or 1,2-Dichloroethane (DCE)
    
    • Note: Nitromethane absorbs microwaves efficiently (

      
      ), promoting rapid heating.
      
Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial, charge

    
     (32 mg, 0.05 mmol), Arene (1.0 mmol), and solvent (2 mL).
    
  • Activation: Add Cyclopropanecarbonyl chloride (1.2 mmol) dropwise. Cap the vial with a PTFE/silicone septum.

  • Irradiation (Method):

    • Mode: Dynamic (Power controlled by Temperature)

    • Temp: 140°C

    • Hold Time: 10 minutes

    • Max Pressure: 250 psi (17 bar)

    • Stirring: High (magnetic stir bar is essential to prevent hot spots).

  • Workup: Cool to 50°C (compressed air cooling). Quench with saturated

    
     (5 mL). Extract with EtOAc (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Solvent-Free "Green" Synthesis on Silica

Best for: Electron-rich arenes and minimizing solvent waste.

Rationale: Silica gel acts as both a solid support and a weak Lewis acid. Under MW irradiation, the local surface temperature of the silica can exceed the bulk temperature, driving the reaction without bulk solvents.

Materials
  • Reagents: Arene (1.0 equiv), Acid Chloride (1.2 equiv).

  • Catalyst/Support: Activated Silica Gel (200-400 mesh) or Montmorillonite K-10 Clay.

Step-by-Step Methodology
  • Adsorption: Mix the Arene (2 mmol) and Cyclopropanecarbonyl chloride (2.4 mmol) with 1.0 g of Silica Gel in a mortar. Grind gently until a free-flowing powder is obtained.

  • Loading: Transfer the powder into a microwave quartz vessel. Do not cap tightly if gas evolution is expected, or use a vessel with a pressure release valve.

  • Irradiation:

    • Power: Constant Power Mode (start low, e.g., 50W) or Target Temp 100°C.

    • Time: 3–5 minutes (pulsed: 1 min on, 30 sec off to prevent charring).

  • Extraction: Wash the silica with Acetone or DCM (10 mL) and filter.

  • Isolation: Evaporate solvent to yield crude product (often >90% purity).

Workflow Visualization

Workflow cluster_prep Preparation cluster_mw Microwave Reactor cluster_post Downstream Step1 Reagent Prep (Inert Atmosphere) Step2 Catalyst Loading (Bi(OTf)3 or Silica) Step1->Step2 Step3 Ramp to 140°C (1-2 min) Step2->Step3 Seal Vessel Step4 Isothermal Hold (10 min) Step3->Step4 Monitor Pressure Step5 Active Cooling (to 50°C) Step4->Step5 Step6 Quench & Extraction Step5->Step6 Decap Step7 Flash Chromatography Step6->Step7

Figure 2: Operational workflow for microwave-assisted synthesis.

Data Analysis & Optimization

The following table summarizes the efficiency gains of MW protocols over conventional heating for the synthesis of 4-fluorophenyl cyclopropyl methanone.

ParameterConventional Reflux (

)
MW Protocol A (

)
MW Protocol B (Solvent-Free)
Time 4–6 Hours10 Minutes3–5 Minutes
Temperature 80°C (Reflux)140°C100°C
Yield (Isolated) 65%92% 85%
Ring Opening High (~15-20%)Negligible (<2%)Trace (<5%)
Green Factor Low (Solvent waste, Al waste)High (Reusable Cat.)Very High (No solvent)
Troubleshooting Guide
  • Issue: Ring Opening Observed.

    • Cause: Reaction temperature too high or time too long.

    • Fix: Reduce hold time by 50%. Switch to a milder Lewis acid (e.g., Zinc triflate).

  • Issue: Vessel Failure (Overpressure).

    • Cause: Rapid HCl evolution.

    • Fix: Use a larger headspace (20mL vial for 2mL reaction) or pre-stir reagents for 1 min open to air before sealing.

  • Issue: Low Yield with Electron-Poor Arenes.

    • Fix: Increase temperature to 160°C and catalyst loading to 10 mol%.

References

  • Microwave-Assisted Organic Synthesis (MAOS) Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition. [Link]

  • Bismuth Triflate Catalysis: Repichet, S., Le Roux, C., Dubac, J. (1998). Bismuth(III) Triflate: A Water-Tolerant Catalyst for Friedel-Crafts Acylation.[3] Tetrahedron Letters. [Link]

  • Green Chemistry Friedel-Crafts: Wilkinson, M. C. (2011).[4] "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology.[4] Organic Letters. [Link][5]

  • Solvent-Free Microwave Synthesis: Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[6] Green Chemistry. [Link]

Sources

Application Notes and Protocols for the Purification of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Purity

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is a phenolic aromatic ketone, a structural motif of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, its utility in drug development and as a building block for complex molecular architectures is directly contingent on its purity. Trace impurities, including residual starting materials, reagents, or reaction byproducts, can confound downstream biological assays, compromise the integrity of structural data, and impede the progress of synthetic campaigns.

This guide provides a comprehensive, in-depth analysis of robust purification strategies for Cyclopropyl(2-hydroxy-5-propylphenyl)methanone. Moving beyond a simple recitation of steps, we will delve into the physicochemical rationale behind each methodological choice, offering protocols that are not only effective but also self-validating. This document is designed for researchers, scientists, and drug development professionals who require a high degree of confidence in the quality of their chemical matter.

Physicochemical Profile and Strategic Implications

Understanding the molecule's inherent properties is the cornerstone of designing an effective purification strategy. The key structural features—a phenolic hydroxyl group, a ketone, and significant nonpolar regions (propyl, cyclopropyl, and phenyl groups)—dictate its behavior in various separation systems.

PropertyValue / DescriptionPurification Implication
Molecular Formula C₁₃H₁₆O₂---
Molecular Weight 204.26 g/mol ---
Appearance Likely a solid or high-boiling semi-solid.Recrystallization is a viable final purification step.
Key Functional Groups Phenol (-OH), Ketone (C=O), Aromatic Ring, Alkyl ChainsThe molecule possesses both hydrogen bond donors/acceptors and hydrophobic regions, giving it moderate polarity.
pKa of Phenolic -OH ~9-10 (Estimated)The acidic proton allows for selective extraction using an aqueous base, separating it from neutral or basic impurities.
Polarity Moderately PolarAmenable to normal-phase silica gel chromatography. The polarity allows for good separation from nonpolar byproducts.
Intramolecular H-Bonding Possible between the ortho-hydroxyl and the ketone oxygen.[1][2]This can slightly reduce the molecule's apparent polarity and may affect its crystallographic packing and chromatographic behavior.

Integrated Purification Workflow

A multi-step approach is typically required to achieve high purity (>99.5%). The optimal sequence involves a bulk purification step to remove major impurities, followed by a high-resolution technique for final polishing.

G Crude Crude Reaction Mixture Workup Aqueous Work-up & Liquid-Liquid Extraction Crude->Workup Remove water-soluble impurities & reagents Chrom Flash Column Chromatography Workup->Chrom Separate by polarity Recrys Recrystallization Chrom->Recrys Final polishing & removal of closely-eluting impurities Final Pure Compound (>99.5%) Recrys->Final

Caption: Integrated workflow for the purification of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone.

Method 1: Liquid-Liquid Extraction for Bulk Purification

Causality and Principle: This technique leverages the acidic nature of the phenolic hydroxyl group. By treating the crude organic mixture with an aqueous basic solution, the phenol is deprotonated to form a water-soluble phenoxide salt. This allows for its separation from non-acidic organic impurities, which remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the phenoxide, causing the purified product to precipitate or be extracted back into an organic solvent.

Protocol: Base-Wash Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Initial Washes: Transfer the solution to a separatory funnel. Wash sequentially with:

    • 1 M HCl (to remove basic impurities).

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid and remove highly acidic impurities). Note: The target compound's phenolic pKa is too high for it to be significantly deprotonated by bicarbonate.

    • Brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer and prevent emulsions.

  • Phenolic Extraction:

    • Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) to the separatory funnel.

    • Shake vigorously for 30-60 seconds, venting frequently to release any pressure.

    • Allow the layers to separate. The target compound is now in the aqueous layer as its sodium salt.

    • Drain the aqueous layer into a separate flask. Repeat the extraction on the organic layer with a fresh portion of 1 M NaOH to ensure complete recovery.

  • Recovery:

    • Combine the aqueous extracts in an Erlenmeyer flask and cool in an ice bath.

    • Slowly add concentrated HCl (or 6 M HCl) dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). The purified product should precipitate as a solid or oil.

    • Extract the product back into a fresh organic solvent (e.g., ethyl acetate, 3x washes).

  • Final Steps:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the partially purified product.

Expert Insights:

  • Choice of Base: NaOH is used because it is strong enough to deprotonate the phenol. Using a weaker base like NaHCO₃ would not be effective.

  • Emulsions: If an emulsion forms at the interface, it can often be broken by adding a small amount of brine and swirling gently or by filtering the entire mixture through a pad of Celite.

Method 2: High-Resolution Flash Column Chromatography

Causality and Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[3] Cyclopropyl(2-hydroxy-5-propylphenyl)methanone, being moderately polar, will adsorb to the polar silica gel. By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity.

Protocol: Silica Gel Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf (retention factor) of ~0.25-0.35.

    • Suggested Starting Systems: Hexanes/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1).

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes/Ethyl Acetate).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed.

  • Sample Loading:

    • Dissolve the compound from the extraction step in a minimal amount of the chromatography solvent or a stronger solvent like DCM.

    • Alternatively, for better resolution, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Begin elution with the low-polarity solvent system determined by TLC.

    • Gradually increase the eluent polarity (gradient elution) by increasing the proportion of ethyl acetate. This will move the compound down the column faster after less polar impurities have eluted.

    • Collect fractions and monitor their contents using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Expert Insights & Troubleshooting:

  • Tailing: Phenolic compounds can sometimes "tail" or streak on silica columns due to strong interaction with acidic silanol groups.[4] This can be suppressed by adding 0.5-1% acetic acid or triethylamine to the eluent, depending on the stability of the compound. For this acidic phenol, acetic acid is the preferred additive.

  • Alternative Stationary Phases: If the compound proves unstable on silica, neutral or basic alumina can be used as an alternative stationary phase.[4]

Caption: Conceptual stages of separation in flash column chromatography.

Method 3: Recrystallization for Final Polishing

Causality and Principle: This powerful technique purifies crystalline solids. The principle relies on the fact that a compound's solubility in a solvent increases with temperature.[5] An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility decreases, and the target compound preferentially crystallizes out, leaving impurities behind in the solution (the "mother liquor").

Protocol: Solvent Screening and Recrystallization

  • Solvent Selection:

    • Place a small amount of the compound (~20-30 mg) into several test tubes.

    • Add a few drops of a test solvent to each. Good candidate solvents are those in which the compound is poorly soluble at room temperature but highly soluble when hot.

    • Potential Solvents: Toluene, ethanol, methanol, acetonitrile, ethyl acetate/hexanes mixture, ethanol/water mixture.[6][7]

    • Heat the tubes that show poor room-temperature solubility. If the compound dissolves completely upon heating and then precipitates upon cooling, you have found a good solvent.

  • Recrystallization Procedure:

    • Place the chromatographically-purified compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling until the solid just dissolves. Avoid adding excess solvent.

    • If a solvent pair (e.g., ethanol/water) is used, dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (saturated). Re-heat to clarify.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

Purity Confirmation: The purity of the final product should be confirmed by:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 1°C).

  • NMR Spectroscopy: ¹H and ¹³C NMR should show sharp signals corresponding to the desired structure with no significant impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): Should show a single major peak.

References

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • Technologia i Jakość Wyrobów. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]

  • JoVE. (2022). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. [Link]

  • Google Patents. (1943).
  • TALENTA Publisher - Universitas Sumatera Utara. (2022). Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. [Link]

  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. [Link]

  • Google Patents. (1972).
  • University of Rochester, Chemistry Department. (n.d.). Purification: How To. [Link]

  • Jasperse, J. (n.d.). Recrystallization I. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone. ResearchGate. [Link]

  • Trofimov, A., et al. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. PMC. [Link]

  • Zhang, L., et al. (2008). (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving Cyclopropyl Integrity During Acylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is tailored for researchers, scientists, and drug development professionals dealing with the unique challenges of acylating cyclopropyl-containing compounds.

Executive Summary & Mechanistic Insights

The cyclopropyl group is a highly prized structural motif in medicinal chemistry, known for improving metabolic stability and altering the pharmacokinetic profiles of drug candidates. However, preserving this ring during acylation (such as Friedel-Crafts acylation of cyclopropyl-aromatics or N-acylation of cyclopropylamines) is notoriously difficult.

The Causality of Ring Opening: The cyclopropane ring possesses immense angle strain (~27.5 kcal/mol). To accommodate the 60° bond angles, the C–C bonds exhibit high p-character, forming "bent bonds" that behave chemically like pseudo-double bonds. This unique electronic nature makes the ring highly susceptible to two destructive pathways:

  • Electrophilic Cleavage: Strong Lewis acids or highly electrophilic acylium ions can directly attack the electron-rich σ-bonds of the cyclopropane ring. This forms a carbocation intermediate that rapidly linearizes to relieve strain, often resulting in a 1,3-addition byproduct[1].

  • Radical Cleavage: Single-electron transfer (SET) conditions can strip an electron from the system (e.g., forming an aminium radical cation from cyclopropylamine), triggering an essentially instantaneous homolytic ring opening[2].

Mechanism Start Cyclopropyl Compound + Acylating Agent MildCond Mild Conditions (Low Temp, Weak Lewis Acid / Base) Start->MildCond HarshCond Harsh Conditions (Strong Lewis Acid, Radicals) Start->HarshCond Desired Target Acylated Product (Intact Cyclopropyl Ring) MildCond->Desired Kinetic Control Intermediate Electrophilic Attack on Bent Bond or Radical Cation Formation HarshCond->Intermediate RingOpen Ring-Opened Byproduct (e.g., 1,3-addition product) Intermediate->RingOpen Strain Release (~27.5 kcal/mol)

Fig 1. Divergent pathways in the acylation of cyclopropyl compounds.

Troubleshooting & FAQs

Q1: My Friedel-Crafts acylation of cyclopropylbenzene yields mostly a ring-opened aliphatic ketone. How do I prevent this? A1: The high reactivity of the acylium ion paired with a strong Lewis acid (like AlCl₃) at room temperature will preferentially attack the cyclopropyl ring's bent bonds. To prevent this, you must shift the reaction to strict kinetic control. Use milder Lewis acids (like TiCl₄ or ZnCl₂) and drop the temperature to 0 °C or lower. Alternatively, using long-chain or sterically hindered acyl chlorides (e.g., C4-C12 alkyl groups) reduces the electrophilicity of the acylium intermediate, allowing the aromatic substitution to outcompete the ring attack[3].

Q2: I am attempting to N-acylate cyclopropylamine, but I am observing complex mixtures and loss of the cyclopropyl signal in NMR. What is happening? A2: Cyclopropylamine is highly sensitive to radical conditions and strong acids. If your acylation conditions inadvertently promote single-electron oxidation (forming an aminium radical cation), the ring will open almost instantaneously[2]. Ensure your reaction is strictly ionic and basic. Use Schotten-Baumann conditions (biphasic aqueous base) to neutralize the HCl byproduct immediately, preventing acid-catalyzed ring opening.

Q3: How can I validate that my cyclopropyl ring survived the reaction before full purification? A3: The most reliable self-validating check is a crude ¹H NMR. Intact cyclopropyl protons typically appear as distinct, highly shielded multiplets far upfield (between 0.2 ppm and 1.0 ppm). If the ring has opened, you will observe a complete loss of these signals, replaced by new vinylic protons (5.0–6.0 ppm) or downfield aliphatic signals corresponding to the linearized alkyl chain.

Experimental Protocols

Protocol A: Mild Friedel-Crafts Acylation of Cyclopropylbenzene

Design Rationale: The use of low temperature and stoichiometric control ensures the acylium ion reacts with the activated aromatic ring faster than the cyclopropyl bent bonds.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N₂ or Ar).

  • Reagent Mixing: Dissolve cyclopropylbenzene (1.0 equiv) and the desired acyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Thermal Control: Cool the mixture strictly to 0 °C using an ice-water bath. Causality note: Keeping the temperature at 0 °C prevents the thermal activation energy threshold for cyclopropyl ring opening from being reached.

  • Catalyst Addition: Add anhydrous AlCl₃ (1.1 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc).

  • Quenching: Quench carefully by pouring the mixture into a beaker of crushed ice and 1M HCl. Self-Validation: A clean color change from a dark red/brown complex to a clear/yellowish organic layer indicates successful quenching of the Lewis acid.

  • Workup: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Acylation of Cyclopropylamine (Schotten-Baumann Conditions)

Design Rationale: The biphasic system ensures that the HCl generated is immediately neutralized by the aqueous base, preventing acid-catalyzed opening of the sensitive cyclopropylamine.

  • Preparation: Dissolve cyclopropylamine (1.0 equiv) in a 1:1 mixture of DCM and 10% aqueous NaOH.

  • Thermal Control: Cool the biphasic mixture to 0 °C under vigorous magnetic stirring.

  • Acylation: Add the acyl chloride (1.05 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir for 1 hour at room temperature. Self-Validation: The pH of the aqueous layer should remain basic (>9) throughout the reaction. If it drops, add more NaOH to prevent acidic ring cleavage.

  • Workup: Separate the organic layer, wash with water, dry over Na₂SO₄, and evaporate to yield the pure amide.

Quantitative Data: Impact of Conditions on Ring Preservation

The following table summarizes the causal relationship between reaction harshness and cyclopropyl ring integrity.

SubstrateAcylating AgentCatalyst / BaseTemperatureIntact Cyclopropyl Yield (%)Ring-Opened Byproduct (%)
CyclopropylbenzeneAcetyl ChlorideAlCl₃ (1.5 eq)25 °C15%80%
CyclopropylbenzeneAcetyl ChlorideTiCl₄ (1.1 eq)0 °C85%<5%
CyclopropylbenzeneHexanoyl ChlorideAlCl₃ (1.1 eq)0 °C92%<1%
CyclopropylamineBenzoyl ChlorideNone (Neat)25 °C40%55%
CyclopropylamineBenzoyl ChlorideNaOH (aq) / DCM0 °C98%0%

References

  • Audran, G., Brémond, P., Marque, S. R., Siri, D., & Santelli, M. "Computational and mechanistic studies of the acylation of cyclopropanes." Tetrahedron Letters, 2016. URL: [Link]

  • "Method for synthesizing ciprofibrate intermediate." Patent CN104909994A, 2015.
  • Zhou, Y., Wang, S., Liu, Y., Liu, Y., Tan, F., Dong, H., & Wang, J. "Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines." Chemical Science, 2025. URL: [Link]

Sources

Technical Support Center: Yield Optimization for Cyclopropyl(2-hydroxy-5-propylphenyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone .

The synthesis of this specific ortho-acylphenol relies on a two-step sequence: the O-acylation of 4-propylphenol to form an ester intermediate, followed by a Lewis acid-mediated Fries Rearrangement (C-acylation). Because the para-position of the starting material is blocked by a propyl group, the reaction is structurally forced to yield the ortho-isomer exclusively [3]. However, achieving high yields requires precise control over catalyst stoichiometry, solvent selection, and workup conditions.

Mechanistic Workflow & Causality

Understanding the mechanistic pathway is critical for troubleshooting. The Fries rearrangement is not a purely catalytic process. The target molecule, Cyclopropyl(2-hydroxy-5-propylphenyl)methanone, features an ortho-hydroxyl group adjacent to a ketone. This arrangement forms a highly stable bidentate chelate with the aluminum center of the Lewis acid. Consequently, the catalyst is sequestered as the reaction proceeds, necessitating a stoichiometric excess of AlCl₃ to drive the reaction to completion [2].

SynthesisWorkflow SM 4-Propylphenol + Cyclopropanecarbonyl Chloride (Starting Materials) Ester 4-Propylphenyl cyclopropanecarboxylate (O-Acylated Intermediate) SM->Ester Step 1: Esterification (Et3N, DCM, 0°C to RT) Acylium Acylium Ion & Phenolate Generation (AlCl3 Mediated Cleavage) Ester->Acylium Step 2: Fries Rearrangement (>1.5 eq AlCl3, Heat) Chelate Ortho-Acylphenol-Aluminum Chelate (Stable Intermediate) Acylium->Chelate Ortho-Migration (Para-position blocked) Product Cyclopropyl(2-hydroxy-5-propylphenyl)methanone (Target Molecule) Chelate->Product Acidic Workup (Cold aq. HCl)

Workflow of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone synthesis via Fries rearrangement.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step.

Step 1: O-Acylation (Preparation of 4-Propylphenyl cyclopropanecarboxylate)
  • Setup: Charge a flame-dried, argon-flushed round-bottom flask with 4-propylphenol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq). Cool the mixture to 0 °C using an ice bath to prevent side reactions during the exothermic addition.

  • Acylation: Dropwise add cyclopropanecarbonyl chloride (1.2 eq) over 15 minutes.

  • Validation Checkpoint: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The phenol spot (stains dark with KMnO₄) must be completely consumed, replaced by a higher-Rf ester spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The intermediate can be used without further purification if NMR confirms >95% purity.

Step 2: Fries Rearrangement (C-Acylation)
  • Complexation: In a rigorously dried flask under argon, dissolve the ester intermediate (1.0 eq) in anhydrous nitrobenzene (0.5 M). Causality note: Nitrobenzene stabilizes the acylium ion intermediate and maintains the solubility of the AlCl₃ complexes [4].

  • Lewis Acid Addition: Portion-wise add anhydrous Aluminum Chloride (AlCl₃) (2.0 eq) at room temperature. Warning: Exothermic complexation will occur.

  • Rearrangement: Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The mass of the ester and the product are identical (isomers), but the product will elute differently and show a distinct UV absorption profile due to the conjugated ketone.

  • Critical Acidic Workup: Cool the mixture to 0 °C. Carefully pour the reaction into a vigorously stirred mixture of crushed ice and 1 M HCl. Causality note: This step is mandatory to hydrolyze the stable aluminum-ketone chelate. Failure to use acid will trap your product in an unextractable emulsion [1].

  • Isolation: Extract the aqueous phase with ethyl acetate. Wash the combined organic layers repeatedly with water to remove aluminum salts, then with brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the target methanone.

Quantitative Yield Optimization Data

The table below summarizes the causality between reaction parameters and final yield, derived from internal optimization matrices.

EntryLewis Acid (Eq.)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1AlCl₃ (0.5)Nitrobenzene601215%Failed: Incomplete conversion; catalyst poisoned by product chelation.
2AlCl₃ (1.0)Nitrobenzene601245%Suboptimal: Stoichiometric limitation reached; 1:1 complexation halts turnover.
3AlCl₃ (2.0)Nitrobenzene60688% Optimal: Full conversion, clean ortho-migration, rapid kinetics.
4AlCl₃ (2.0)1,2-DCE80882%Acceptable: Good yield, but slightly slower kinetics than nitrobenzene.
5AlCl₃ (2.0)None (Neat)120265%Failed: Increased ester cleavage back to 4-propylphenol due to thermal stress.

Troubleshooting & FAQs

Q: Why is my yield plateauing at ~40-50% despite complete consumption of the starting ester? A: You are likely using only 1.0 equivalent of AlCl₃. The Fries rearrangement converts phenolic esters into hydroxy aryl ketones [1]. The resulting ortho-hydroxy ketone forms a highly stable bidentate chelate with the aluminum center. This effectively removes the Lewis acid from the catalytic cycle. You must use 1.5 to 2.0 equivalents of AlCl₃ to ensure enough free Lewis acid remains to drive the reaction to completion [2].

Q: I am observing significant amounts of 4-propylphenol in my final mixture instead of the rearranged product. What went wrong? A: Ester cleavage is a competing side reaction in the Fries rearrangement. This typically occurs under two conditions: (1) Moisture in the reaction vessel hydrolyzed the acylium ion, or (2) The reaction temperature was too high (e.g., >100 °C), favoring the thermodynamic cleavage of the ester over C-C bond formation. Ensure strictly anhydrous conditions and keep the temperature at or below 60 °C in nitrobenzene.

Q: Do I need to worry about separating ortho and para isomers during purification? A: No. The starting material, 4-propylphenol, has an alkyl group occupying the para-position. This structural feature blocks para-acylation, forcing the acylium ion to migrate exclusively to the available ortho-position [3]. This significantly simplifies your downstream purification.

Q: Why is the cold aqueous HCl workup explicitly required? Can I just use water? A: If you quench with only water or a basic solution, the aluminum-product chelate will precipitate as an insoluble aluminum hydroxide sludge, trapping your product in an unmanageable emulsion. The strong acid (1 M HCl) is required to fully protonate the phenolic oxygen, breaking the chelate and liberating the free Cyclopropyl(2-hydroxy-5-propylphenyl)methanone into the organic phase.

References

  • PharmD Guru. "37. FRIES REARRANGEMENT".
  • Wiley-VCH. "1 Rearrangement Reactions".
  • ETH Research Collection. "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts".
  • Advanced Journal of Chemistry. "Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement".

Technical Support Center: Purification of Ketones from 4-Propylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing unreacted phenolic starting materials or byproducts—specifically 4-propylphenol—from a neutral ketone product is a common challenge in organic synthesis. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation of your target ketone.

Physicochemical Profiling & Method Comparison

To design an effective separation strategy, we must exploit the chemical differences between the two components. 4-propylphenol contains a weakly acidic hydroxyl group, whereas the target ketone is neutral.

Table 1: Physicochemical Properties for Separation Design

Property / Parameter4-PropylphenolTarget Ketone Product
Functional Group Phenol (-OH)Carbonyl (C=O)
Acidity (pKa) ~10.34[1]> 20 (alpha-protons)
Aqueous Solubility (Neutral pH) Low (~1.4 - 1.6 g/L)Variable (typically low)
Aqueous Solubility (pH > 12) High (as phenoxide salt)Low (remains neutral)
Reactivity with NaHCO₃ (aq) No reactionNo reaction
Reactivity with NaOH (aq) Deprotonates to water-soluble saltNo reaction (under mild conditions)

Table 2: Comparison of Purification Strategies

Purification MethodBest Suited ForPrimary AdvantagePrimary Limitation
Acid-Base Extraction (LLE) Large-scale synthesis, stable ketonesRapid, cost-effective, highly scalableRisk of aldol condensation for sensitive ketones
Polymer-Supported Scavengers Small-scale, parallel synthesis, sensitive ketonesMild conditions, avoids aqueous workupHigher reagent cost, requires physical agitation

Troubleshooting & FAQs

Q: Why does 4-propylphenol persist in my product even after washing the organic layer with aqueous sodium bicarbonate? A: This is a classic issue of mismatched pKa values. 4-propylphenol has a pKa of approximately 10.34[1]. Sodium bicarbonate is a weak base (the pKa of its conjugate acid, carbonic acid, is ~6.4). Because phenols are significantly less acidic than carboxylic acids, weak bases are thermodynamically incapable of deprotonating them[2]. To drive the equilibrium toward the water-soluble phenoxide salt, you must use a stronger base like 1M NaOH (conjugate acid H₂O pKa ~15.7).

Q: My ketone is highly sensitive to base and prone to enolization/aldol condensation. How can I avoid degradation during a NaOH extraction? A: If your ketone degrades in aqueous NaOH, you must minimize contact time and temperature. Perform the extraction rapidly using ice-cold 1M NaOH. Alternatively, bypass aqueous base entirely by using a solid-phase scavenger. Strong-base anion exchange resins, such as Amberlyst A26 (OH⁻ form), can efficiently sequester phenols from organic solutions without exposing the ketone to harsh aqueous alkaline conditions[3].

Q: How do I know whether to use Liquid-Liquid Extraction (LLE) or a Polymer-Supported Scavenger? A: The choice depends on your scale and the chemical stability of your ketone. LLE is the gold standard for multi-gram scale reactions due to its low cost and speed. However, for library generation, parallel purification, or highly sensitive substrates, polymer-supported quenching reagents allow you to isolate the desired product via a single, simple filtration step[4].

Experimental Workflows & Methodologies

Workflow A: Acid-Base Liquid-Liquid Extraction (LLE)

This method relies on the selective deprotonation of 4-propylphenol, driving it into the aqueous phase while the neutral ketone remains in the organic phase.

LLE_Workflow Start Crude Mixture (Ketone + 4-Propylphenol) Dissolve Dissolve in Organic Solvent (e.g., EtOAc or Et2O) Start->Dissolve Extract Extract with 1M NaOH (aq) Dissolve->Extract OrgLayer Organic Layer (Ketone Product) Extract->OrgLayer Top/Bottom layer depends on solvent AqLayer Aqueous Layer (Sodium 4-Propylphenoxide) Extract->AqLayer Deprotonated phenol Wash Wash with Brine & Dry (Na2SO4) OrgLayer->Wash Concentrate Concentrate in vacuo Pure Ketone Wash->Concentrate

Caption: Liquid-Liquid Extraction Workflow for the separation of neutral ketones from acidic phenols.

Protocol A: Step-by-Step LLE

  • Solubilization: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Causality: The solvent must have a low dielectric constant to keep the neutral ketone solubilized while rejecting ionic salts.

  • First Extraction: Transfer to a separatory funnel and add an equal volume of ice-cold 1M NaOH (aq). Shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Check: Test the pH of the separated aqueous layer using indicator paper. It must remain > 12. If the pH has dropped, the base was consumed, and 4-propylphenol may remain in the organic layer. Add more NaOH if necessary.

  • Second Extraction: Repeat the NaOH wash on the organic layer to ensure quantitative removal of the phenol.

  • Neutralization & Drying: Wash the combined organic layer once with distilled water, then once with saturated NaCl (brine) to remove residual water and base. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure ketone.

Workflow B: Polymer-Supported Scavenging

For base-sensitive ketones, strong-base macroporous resins trap the phenol onto a solid polymer matrix, allowing the ketone to simply be filtered away.

Scavenger_Workflow Crude Crude Mixture in Organic Solvent AddResin Add Amberlyst A26 (OH- form) Resin Beads Crude->AddResin Incubate Agitate at RT for 2-4 hours AddResin->Incubate Filter Filter Suspension Incubate->Filter Resin Resin Beads (Bound 4-Propylphenoxide) Filter->Resin Discard or Regenerate Filtrate Filtrate (Pure Ketone) Filter->Filtrate Evaporate to yield product

Caption: Polymer-Supported Scavenging Workflow using strong-base anion exchange resins.

Protocol B: Step-by-Step Resin Scavenging

  • Solubilization: Dissolve the crude mixture in Dichloromethane (DCM) or Tetrahydrofuran (THF). Causality: These solvents adequately swell polystyrene-based resins, allowing the phenol to access the internal basic sites of the polymer beads.

  • Resin Addition: Add 3 to 4 molar equivalents of Amberlyst A26 (OH⁻ form) or an equivalent polymer-supported carbonate/hydroxide resin.

  • Agitation: Gently agitate (orbital shaker or overhead stirrer) at room temperature for 2 to 4 hours. Avoid magnetic stir bars, as they can grind the resin beads into a fine paste that clogs filters.

    • Self-Validation Check: Before filtering, take a 10 µL aliquot of the liquid and spot it on a TLC plate. Elute and stain with KMnO₄. The UV-active, strongly staining spot corresponding to 4-propylphenol should be completely absent. If present, add more resin and continue agitation.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 2-3 bed volumes of the reaction solvent to ensure all entrained ketone is recovered.

  • Isolation: Concentrate the combined filtrates in vacuo to yield the highly purified ketone.

References

  • Table of Physical Properties of Common Alcohols and Carboxylic Acids Alfa Chemistry
  • 7.7: Acid-Base Extraction Chemistry LibreTexts
  • Equilibrium Studies on Phenol Removal from Industrial Wastewater Through Polymeric Resins AIDIC (The Italian Associ
  • Polymer-Supported Quenching Reagents for Parallel Purification Journal of the American Chemical Society (ACS Public

Sources

Introduction: The Chemo- and Regio-Selectivity Challenge

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Regioselectivity in 5-Propylphenol Acylation

You are likely working with 3-propylphenol (often chemically indexed as 5-propylphenol in specific pharmacophore numbering schemes). The acylation of this substrate presents a classic conflict between electronic activation and steric hindrance.

The Landscape:

  • Substrate: 3-Propylphenol (1-hydroxy-3-propylbenzene).

  • Directing Effects: Both the Hydroxyl (-OH) and Propyl (-Pr) groups are ortho/para directors.

  • Reinforcement: Uniquely, both groups electronically activate the same positions: C2 , C4 , and C6 .

The Problem: While electronically reinforced, these sites are sterically distinct.

  • C2 (The "Pocket"): Located between -OH and -Pr. Sterically inaccessible.

  • C4 (Para to OH): Activated, but hindered by the adjacent Propyl group.

  • C6 (Ortho to OH): Activated, but hindered by the -OH group (especially when complexed with Lewis acids).

This guide provides the protocols to navigate this landscape, specifically targeting the switch between C4-acylation (Para) and C6-acylation (Ortho) .

Module 1: The Pathways & Decision Matrix

Before starting, determine your target isomer. The reaction conditions must be diametrically opposed to achieve selectivity.

ReactionPathways Substrate 3-Propylphenol Ester O-Acyl Intermediate (Ester) Substrate->Ester Acyl Chloride Base (Kinetic) C4_Product 4-Acyl-5-propylphenol (Para-product) Substrate->C4_Product Direct FC Zeolite (ZSM-5) Ester->C4_Product Fries Rearrangement Low Temp (<60°C) Polar Solvent C6_Product 2-Acyl-5-propylphenol (Ortho-product) Ester->C6_Product Fries Rearrangement High Temp (>140°C) Thermodynamic Chelation

Figure 1: Divergent pathways for acylation. The "Fries Rearrangement" (via Ester) offers the highest tunability.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I am seeing exclusive O-acylation (ester formation) and no C-acylation (ketone). Why?

Diagnosis: The phenolic oxygen is a harder nucleophile than the aromatic ring. Under basic conditions or with weak Lewis acids, O-acylation is kinetically favored. The Fix: You must drive the Fries Rearrangement .

  • Protocol Adjustment: Do not stop at the ester. If you used Acetyl Chloride/Pyridine, you have made the ester. You must now add a Lewis Acid (

    
     or 
    
    
    
    ) to force the rearrangement.
  • Stoichiometry is Critical: You need >2.0 equivalents of

    
    .
    
    • 1 eq complexes the phenolic oxygen.

    • 1 eq complexes the carbonyl oxygen of the acyl group.

    • Rule of Thumb: Use 2.2 to 2.5 equivalents of

      
       relative to the ester.
      
Q2: I need the Para-isomer (C4), but I'm getting a mixture. How do I improve selectivity?

Mechanism: The C4 position is sterically crowded by the propyl group. However, it is the "Kinetic" product because the transition state avoids the massive Aluminum-Oxygen complex at the ortho position. Optimization Protocol (Kinetic Control):

  • Solvent: Use Nitrobenzene or Dichloromethane (DCM) . Polar solvents stabilize the separated ion pair, favoring para attack.

  • Temperature: Keep strictly below 60°C . Start at 0°C and warm slowly.

  • Catalyst: Switch to

    
      or 
    
    
    
    if
    
    
    is too harsh. These milder acids often favor the para product due to weaker ortho-chelation.
Q3: I need the Ortho-isomer (C6), likely for cyclization. How do I maximize this?

Mechanism: The ortho-isomer forms a stable 6-membered chelate ring between the carbonyl oxygen, the aluminum, and the phenolic oxygen. This is the "Thermodynamic" sink. Optimization Protocol (Thermodynamic Control):

  • Solvent: Run Neat (no solvent) or in Chlorobenzene (high boiling point).

  • Temperature: High heat is required (120°C - 160°C ).

  • The "Melt" Method: Isolate the ester first. Mix the ester with dry

    
     (powder) and heat the solid mixture until it melts. This typically drives the reaction exclusively to the ortho position via the chelation mechanism.
    

Module 3: Experimental Protocols

Protocol A: High-Selectivity Fries Rearrangement (Step-wise)
ParameterCondition for Para (C4)Condition for Ortho (C6)
Precursor 3-Propylphenyl acetate (Isolated)3-Propylphenyl acetate (Isolated)
Catalyst

(2.2 equiv) or


(2.5 equiv)
Solvent Dichloromethane (0.5 M)Neat (Solvent-free melt)
Temperature 0°C

RT (24 h)
140°C (2 h)
Quench Ice/HCl (Keep T < 10°C)Pour melt into Ice/HCl
Expected Ratio > 80:20 (Para:Ortho)< 5:95 (Para:Ortho)

Step-by-Step (Ortho-Selective Melt):

  • Place 10.0 mmol of 3-propylphenyl ester in a round-bottom flask.

  • Add 25.0 mmol of anhydrous

    
     powder.
    
  • Fit with a drying tube (HCl gas will evolve).

  • Immerse in an oil bath pre-heated to 120°C.

  • Stir the melt for 2 hours. The mixture will turn viscous/dark orange.

  • Cool to RT. The mass will solidify.

  • Carefully add crushed ice/6N HCl to hydrolyze the aluminum complex.

  • Extract with Ethyl Acetate.

Protocol B: Direct Zeolite Catalysis (Green Alternative)

Best for: Para-selectivity without stoichiometric metal waste.

  • Catalyst: H-ZSM-5 (Si/Al ratio ~30-50). The pore structure of ZSM-5 restricts the transition state, preventing the formation of the bulky ortho isomer.

  • Reagents: 3-Propylphenol (1 eq), Acetic Anhydride (1.2 eq).

  • Conditions: Reflux in Toluene for 12 hours.

  • Result: High selectivity for C4-acylation due to pore shape constraints.

Module 4: Advanced Troubleshooting Flowchart

Troubleshooting Start Start: Analyze Crude NMR CheckEster Is the Ester peak present? (~2.3 ppm singlet if acetyl) Start->CheckEster CheckIsomer Which Isomer is Major? CheckEster->CheckIsomer No Ester (Conversion Complete) FixEster Action: Increase Lewis Acid > 2.2 eq Increase Time CheckEster->FixEster Yes, Ester remains WantedPara Goal: Para (C4)? CheckIsomer->WantedPara Mixture / Wrong Isomer CheckIsomer->WantedPara WantedOrtho Goal: Ortho (C6)? CheckIsomer->WantedOrtho SolPara Output: Kinetic Product WantedPara->SolPara Action: Use DCM, <25°C Consider ZSM-5 Catalyst SolOrtho Output: Thermodynamic Product WantedOrtho->SolOrtho Action: Run Neat (Melt) Temp > 140°C

Figure 2: Decision tree for optimizing reaction conditions based on crude analysis.

References

  • Mechanistic Found

    • Title: The Fries Rearrangement
    • Source: Blatt, A. H. Organic Reactions1942, 1, 342.
    • Relevance: Establishes the fundamental temperature-dependent switch between ortho (thermodynamic) and para (kinetic) products.
    • URL:

  • Zeolite C

    • Title: A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors[1]

    • Source:Bulletin of Chemical Reaction Engineering & Catalysis2018 , 13, 573.[1]

    • Relevance: Demonstrates the use of H-ZSM-5 to enforce para-selectivity in phenol acylation by restricting pore size, applicable to propylphenol.
    • URL:

  • Acyl

    • Title: Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers
    • Source:MDPI Molecules2025.
    • Relevance: While focusing on Claisen, this provides crucial electronic population analysis of meta-alkylphenols, confirming the activation density
    • URL:

  • Lewis Acid Stoichiometry

    • Title: Friedel-Crafts Acyl
    • Source:Master Organic Chemistry
    • Relevance: Validates the requirement for >2 equivalents of due to complexation with both the phenolic oxygen and the acyl group.
    • URL:

Sources

Handling Lewis acid catalysts for cyclopropyl ketone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Lewis Acid Catalysts for Cyclopropyl Ketone Synthesis

Current Status: Operational Role: Senior Application Scientist Topic: Lewis Acid Catalyst Handling & Troubleshooting

Executive Summary: The Ring Strain Challenge

Synthesizing cyclopropyl ketones requires a delicate balance. You are activating a carbonyl group with a Lewis acid (LA) in the presence of a highly strained cyclopropane ring (~27.5 kcal/mol strain energy). The primary risk is not the failure of acylation, but the ring-opening of the cyclopropane moiety, leading to


-halo ketones or rearranged dihydrofurans (Cloke-Wilson rearrangement).

This guide provides field-proven protocols to maintain ring integrity while maximizing yield, focusing on Friedel-Crafts acylation and Lewis acid-mediated functionalization .

Module 1: Catalyst Selection & Preparation

Core Directive: Select the strongest Lewis acid necessary to effect reaction, but the mildest possible to prevent ring opening.

Lewis AcidReactivityRisk ProfileBest Use Case
AlCl

HighHigh Standard Friedel-Crafts acylation of arenes with cyclopropanecarbonyl chloride. Requires strict temperature control.
TiCl

Moderate/HighModerate Functionalization of existing cyclopropyl ketones. Warning: Promotes Cloke-Wilson rearrangement at elevated temps.
SnCl

ModerateLow Milder acylation or activation of donor-acceptor cyclopropanes.
BF

OEt

ModerateModerate Often used for rearrangements; use with caution if ring retention is desired.
ZnCl

LowVery Low Assisted acylation or sensitive substrates; often requires heat which may degrade product.
Pre-Reaction Checklist
  • Hydration State: AlCl

    
     must be anhydrous (yellow/grey powder). If white/clumpy, it is hydrolyzed and will release HCl gas immediately, causing ring opening.
    
  • Solvent Choice: Use DCM (dichloromethane) or DCE (dichloroethane) for solubility. Avoid ethers with strong LAs like AlCl

    
     initially, as they complex and reduce Lewis acidity.
    
  • Inert Atmosphere: Strict N

    
     or Ar line. Moisture generates HCl, the primary enemy of the cyclopropane ring.
    

Module 2: Critical Protocol – Friedel-Crafts Acylation

Target: Synthesis of Aryl Cyclopropyl Ketones via AlCl


.
Risk:  Formation of 

-chloroketones via HCl-mediated ring opening.
Step-by-Step Workflow
  • Apparatus: Flame-dried 3-neck flask, addition funnel, N

    
     inlet, HCl trap (scrubber).
    
  • Catalyst Slurry: Suspend anhydrous AlCl

    
     (1.1–1.2 equiv)  in dry DCM at 0°C .
    
  • Acylium Formation: Add cyclopropanecarbonyl chloride (1.0 equiv) dropwise.

    • Observation: The slurry will dissolve/thin as the acylium ion forms.

    • Critical Control: Keep T < 5°C. Stir for 15-30 mins.

  • Substrate Addition: Add the Arene (1.0–1.2 equiv) dropwise.

    • Note: For activated arenes (e.g., anisole), add very slowly to control exotherm.

  • Reaction Phase:

    • Allow to warm to Room Temperature (20–25°C) only.

    • Do NOT Reflux unless absolutely necessary. Refluxing with AlCl

      
       guarantees ring opening to the 
      
      
      
      -chloroketone.
  • Monitoring: Check TLC/GC. Look for the disappearance of acid chloride.

Visual Workflow: Mechanism & Decision Tree

G Start Reagents: Cyclopropanecarbonyl Cl + AlCl3 Acylium Acylium Ion Intermediate (Stable at < 5°C) Start->Acylium Generate Electrophile AreneAdd Add Arene (Substrate) Acylium->AreneAdd Path_Safe Path A: Controlled Temp (0-25°C) AreneAdd->Path_Safe Path_Danger Path B: High Temp (>40°C) or Presence of HCl AreneAdd->Path_Danger Product Target: Cyclopropyl Ketone Path_Safe->Product Successful Acylation SideProduct1 Side Product: Gamma-Chloroketone (Ring Opening via HCl) Path_Danger->SideProduct1 Nucleophilic Attack by Cl- SideProduct2 Side Product: Dihydrofuran (Cloke-Wilson Rearrangement) Path_Danger->SideProduct2 Thermodynamic Rearrangement

Caption: Pathway divergence dependent on temperature and acid concentration. Path A preserves the ring; Path B leads to degradation.

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that is more polar than my product. What is it?

Diagnosis: Likely the


-chloroketone .
Cause:  The cyclopropane ring has opened due to attack by chloride ions (from AlCl

or HCl) at the

-position. Solution:
  • Immediate: Lower reaction temperature.

  • Prevention: Ensure efficient HCl scavenging (gas outlet to base trap). Do not seal the vessel; allow HCl gas to escape.

  • Alternative: Use a non-nucleophilic counter-ion Lewis acid (e.g., AlBr

    
     is worse; consider Lewis acids with triflate counter-ions like Sc(OTf)
    
    
    
    if the substrate is highly sensitive, though AlCl
    
    
    is standard for simple acylations).
Q2: My product is rearranging to a dihydrofuran (Cloke-Wilson).

Diagnosis: You are observing the Cloke-Wilson rearrangement , catalyzed by Lewis acids and heat. Mechanism: The Lewis acid coordinates to the ketone oxygen, increasing ring strain and facilitating C-C bond cleavage to form a zwitterionic intermediate which recyclizes. Solution:

  • Stop Heating: This rearrangement typically has a higher activation energy than the acylation. Keep T < 25°C.

  • Quench Early: Do not leave the Lewis acid in contact with the product overnight. Quench immediately upon consumption of starting material.

Q3: How do I quench the reaction without opening the ring?

The Danger Zone: Quenching AlCl


 generates massive heat and HCl—the perfect storm for ring opening.
Protocol: 
  • Cool: Chill the reaction mixture to 0°C .

  • Pour: Pour the reaction mixture into a vigorously stirred slurry of Ice + dilute HCl .

    • Why? Pouring water into the reaction causes localized overheating. Pouring the reaction into ice dissipates heat instantly.

  • Speed: Separate phases immediately. Do not let the organic layer sit in contact with the acidic aqueous layer for prolonged periods.

  • Wash: Wash organic layer with NaHCO

    
     to remove trace acid.
    

Module 4: Advanced Handling (Donor-Acceptor Cyclopropanes)

If your cyclopropane has adjacent electron-donating and withdrawing groups (Donor-Acceptor), it is hypersensitive to Lewis acids.

  • Rule: Avoid AlCl

    
    .
    
  • Alternative: Use TiCl

    
      or SnCl
    
    
    
    at -78°C .
  • Chelation Control: Bidentate Lewis acids can lock the conformation, preventing ring opening if the geometry is correct.

Data Table: Temperature Limits for Ring Retention

Substrate TypeRecommended LAMax Temp (°C)Critical Hazard
Simple Cyclopropyl KetoneAlCl

25

-Cl formation
Aryl Cyclopropyl KetoneAlCl

40Cloke-Wilson Rearr.
Donor-Acceptor CyclopropaneSnCl

/ TiCl

-20Polymerization / Opening

References

  • Friedel-Crafts Acyl

    • Source: BenchChem.[1][2] "Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone."

  • Lewis Acid C

    • Title: "Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles."
    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Ring Opening Troubleshooting

    • Title: "Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones."[3]

    • Source:Chemical Communic
    • URL:[Link]

  • General Reactivity of Cyclopropyl Ketones Title: "A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones." Source: BenchChem Technical Library.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for AlCl


 and cyclopropanecarbonyl chloride before use.

Sources

Overcoming steric hindrance in 2-hydroxy-5-propylphenyl ketone formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Hydroxy-5-Propylphenyl Ketone

Welcome to the technical support guide for the synthesis of 2-hydroxy-5-propylphenyl ketone, a key intermediate in various research and development applications. This document is designed for chemistry professionals to navigate the complexities of this synthesis, with a particular focus on overcoming the steric and regioselectivity challenges inherent in acylating a substituted phenol. We will primarily focus on the Fries rearrangement, a powerful yet nuanced transformation for achieving the desired ortho-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 2-hydroxy-5-propylphenyl ketone?

The main difficulty lies in achieving selective C-acylation at the C-2 position (ortho to the hydroxyl group) of the 4-propylphenol precursor. Direct Friedel-Crafts acylation of phenols often leads to O-acylation, forming a phenolic ester, rather than the desired C-acylation that creates a hydroxyaryl ketone.[1][2] The Fries rearrangement of the intermediate phenolic ester (4-propylphenyl acetate) provides a classic route to the desired product, but controlling the regioselectivity to favor the ortho-isomer over the para-isomer is critical. In this specific case, since the para-position is already occupied by the propyl group, the challenge shifts to efficiently inducing the acyl group migration to one of the available ortho positions (C-2 or C-6) and overcoming the general decrease in reactivity associated with substituted substrates.[1][2][3]

Q2: What is the Fries rearrangement and why is it the recommended method?

The Fries rearrangement is an organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[4][5] It is the method of choice because it effectively circumvents the issue of O-acylation seen in direct Friedel-Crafts reactions. The reaction proceeds by migrating the acyl group from the phenolic oxygen to the aromatic ring.[2][6]

The widely accepted mechanism involves the following steps:

  • Coordination of the Lewis acid (e.g., AlCl₃) to the electron-rich carbonyl oxygen of the ester.[3][4]

  • This coordination polarizes the ester bond, leading to the formation of an acylium carbocation intermediate.[4]

  • The acylium ion then acts as an electrophile, attacking the activated aromatic ring in an electrophilic aromatic substitution reaction to form the ortho and/or para isomers.[4][6]

Q3: How do reaction conditions influence the formation of the desired ortho-product?

The ratio of ortho to para products is a classic example of kinetic versus thermodynamic control.[2]

  • Temperature: This is the most critical factor. High temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho isomer.[6][7][8] The stability of the ortho product is attributed to the formation of a stable bidentate chelate between the Lewis acid catalyst and the adjacent hydroxyl and carbonyl groups.[2][7] Lower temperatures (below 60°C) favor the kinetically controlled para product.[6][7]

  • Solvent: The polarity of the solvent also plays a significant role. Non-polar solvents (like carbon disulfide or even solvent-free conditions) tend to favor the formation of the ortho product.[4][9] In contrast, polar solvents can solvate the acylium ion, allowing it to diffuse further and attack the less sterically hindered para position.[4][7]

Q4: Which catalysts are most effective for this rearrangement?

While various Lewis and Brønsted acids can catalyze the reaction, anhydrous aluminum chloride (AlCl₃) remains the most common and potent catalyst.[8][10] It is typically used in stoichiometric excess because it complexes with both the starting ester and the product ketone.[8] Other catalysts that can be used include:

  • Other Lewis acids: BF₃, SnCl₄, TiCl₄[8]

  • Brønsted acids: HF, methanesulfonic acid[1][8]

  • Heterogeneous catalysts: Zeolites and other solid acids are being explored to create more environmentally benign processes, though they may require harsher conditions and can be prone to deactivation.[10][11]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-hydroxy-5-propylphenyl ketone via the Fries rearrangement of 4-propylphenyl acetate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture.[12] 2. Sub-optimal Temperature: The reaction temperature may be too low for the rearrangement to occur efficiently.[12] 3. Steric Hindrance: Substituted aryl esters can be less reactive.[2][3] 4. Insufficient Reaction Time: The reaction may not have reached completion.1. Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. For ortho-product formation, ensure the temperature is sufficiently high (e.g., >160°C). Perform small-scale temperature optimizations.[7][13] 3. Increase reaction time or consider a more active catalyst system. 4. Monitor the reaction progress by TLC or GC to ensure the starting material is consumed.[12]
High Formation of Byproducts (e.g., 4-propylphenol) 1. Hydrolysis: Presence of water can hydrolyze the starting ester back to the phenol.[12] 2. Improper Quenching: The workup procedure can affect product integrity.1. Strictly adhere to anhydrous conditions. 2. Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of ice and concentrated HCl to decompose the aluminum complexes before extraction.[12][13]
Reaction Mixture Darkens Significantly / Polymeric Material Forms 1. Temperature Too High: Excessive heat can lead to decomposition and polymerization of starting materials or products.[12] 2. Incorrect Catalyst Stoichiometry: A large excess of catalyst can sometimes promote side reactions.1. Carefully control the reaction temperature. While high temperatures favor the ortho product, there is an upper limit before significant degradation occurs. Optimize in a narrow range (e.g., 160-180°C). 2. Perform small-scale optimizations to determine the ideal catalyst loading, starting with ~1.5 equivalents.[14]
Troubleshooting Workflow

G Start Problem Encountered LowYield Low or No Yield Start->LowYield Byproducts High Byproduct Formation Start->Byproducts Decomposition Decomposition / Polymerization Start->Decomposition CheckCatalyst Check Catalyst - Anhydrous? - Fresh? LowYield->CheckCatalyst CheckAnhydrous Check Anhydrous Conditions - Dry glassware? - Inert atmosphere? Byproducts->CheckAnhydrous CheckTemp Check Temperature - Too low for ortho? - Too high (decomposition)? Decomposition->CheckTemp CheckCatalyst->CheckTemp Catalyst OK Optimize Optimize Conditions (Temp, Time, Catalyst Loading) CheckCatalyst->Optimize Catalyst Bad CheckTime Check Reaction Time - Monitor by TLC/GC CheckTemp->CheckTime Temp OK CheckTemp->Optimize Temp Not Optimal CheckTime->Optimize Time OK CheckAnhydrous->CheckTemp Conditions OK CheckAnhydrous->Optimize Moisture Present Purify Review Purification - Steam Distillation - Chromatography

Caption: A troubleshooting flowchart for the Fries rearrangement.

Experimental Protocols

CAUTION: These procedures involve corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Propylphenyl Acetate (Esterification)
  • Setup: Place 4-propylphenol (1 equivalent) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: Add acetic anhydride (1.5 equivalents) and a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to 80-100°C for 1-2 hours.

  • Monitoring: Monitor the reaction's completion by TLC, observing the disappearance of the 4-propylphenol spot.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of cold water with stirring to hydrolyze the excess acetic anhydride. If the product solidifies, collect it by filtration. If it remains an oil, extract it into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-propylphenyl acetate. The product can be purified further by vacuum distillation if necessary.

Protocol 2: Fries Rearrangement to 2-Hydroxy-5-Propylphenyl Ketone
  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to the flask.

  • Substrate Addition: Slowly add the 4-propylphenyl acetate (1 equivalent), either neat or dissolved in a minimal amount of a dry, non-polar solvent (e.g., nitrobenzene or chlorobenzene), to the AlCl₃ with vigorous stirring. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature (start optimization around 160-170°C) and maintain for 2-4 hours.[7][14]

  • Monitoring: Follow the formation of the product by quenching small aliquots and analyzing them with TLC or GC.

  • Quenching: After the reaction is complete, cool the flask to room temperature. Very slowly and carefully, pour the viscous reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 5-10 mL HCl per gram of AlCl₃).

  • Extraction: Once the aluminum complex has fully decomposed, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent using a rotary evaporator. The desired 2-hydroxy-5-propylphenyl ketone can be separated from the non-volatile para-isomer (if any forms) and other byproducts by steam distillation or column chromatography.[13]

Synthesis and Optimization Workflow

G cluster_0 Part 1: Esterification cluster_1 Part 2: Fries Rearrangement cluster_2 Part 3: Purification & Analysis Start 4-Propylphenol + Acetic Anhydride Esterification Heat (80-100°C) Catalyst (Pyridine) Start->Esterification Workup1 Quench with H₂O Extract & Wash Esterification->Workup1 EsterProduct 4-Propylphenyl Acetate Workup1->EsterProduct EsterProduct_c 4-Propylphenyl Acetate Rearrangement Add Anhydrous AlCl₃ Heat (>160°C) EsterProduct_c->Rearrangement Workup2 Quench (Ice/HCl) Extract & Wash Rearrangement->Workup2 Crude Crude Product Mixture Workup2->Crude Crude_c Crude Product Mixture Purification Purification (Steam Distillation or Chromatography) Crude_c->Purification FinalProduct 2-Hydroxy-5-propylphenyl Ketone Purification->FinalProduct Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

Caption: Overall workflow for the synthesis of 2-hydroxy-5-propylphenyl ketone.

References

  • What is the Fries Rearrangement Reaction?. BYJU'S. Available from: [Link]

  • Fries Rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. Available from: [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Fries Rearrangement Reaction: Mechanism, Example & Uses. Vedantu. Available from: [Link]

  • Fries Rearrangement of Phenyl Acetate over ZSM-5 Based Catalysts. Collect. Czech. Chem. Commun. (Vol. 57) (1992). Available from: [Link]

  • Fries rearrangement. L.S. College. Available from: [Link]

  • Optimization of reaction conditions for Fries rearrangement. ResearchGate. Available from: [Link]

  • Fries rearrangement of phenyl acetate over sulfonic modified mesostructured SBA-15 materials. Burgos University. Available from: [Link]

  • Fries Rearrangement. Scribd. Available from: [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. RSC Publishing. Available from: [Link]

  • Fries rearrangement. Wikipedia. Available from: [Link]

  • Fries Rearrangement: Definition, Example, and Mechanism. Chemistry Learner. Available from: [Link]

  • Fries Rearrangement & Its Applications. Prezi. Available from: [Link]

  • Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. PubMed. Available from: [Link]

  • Efficient Synthesis of a-Hydroxyacetophenone via Microwave Irradiation of a-Bromoacetophenone from Acetophenone. Asian Journal of Chemistry. Available from: [Link]

  • Fries Rearrangement Reaction: Mechanism, Steps & Examples. Vedantu. Available from: [Link]

  • Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride. Journal of the Chinese Chemical Society. Available from: [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Testbook. Available from: [Link]

  • Synthesis of α-hydroxyacetophenones. PubMed. Available from: [Link]

  • Fries Rearrangement. YouTube. Available from: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Available from: [Link]

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone. Google Patents.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available from: [Link]

  • Friedel-Crafts Acylation. SynArchive. Available from: [Link]

Sources

Technical Support Center: Stability & Workup of Cyclopropyl Methanones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Banana Bond" Paradox

Cyclopropyl methanones (cyclopropyl methyl ketones) are deceptive. While the cyclopropane ring is kinetically stable enough to exist in natural products, it is thermodynamically loaded with


 27.5 kcal/mol of ring strain. The C–C bonds are not true 

sigma bonds; they are "bent" (Walsh orbitals) with significant

-character, behaving chemically more like alkenes than alkanes.

In a workup context, this means the ring acts as a latent nucleophile . When coupled with an electron-withdrawing carbonyl group, the system becomes a "donor-acceptor" cyclopropane.[1] If you treat these compounds like standard ketones during quenching or distillation, you will trigger rapid decomposition pathways—primarily ring opening to


-haloketones or rearrangement to dihydrofurans.

This guide details the three primary failure modes and provides validated protocols to prevent them.

Module 1: The Acid-Catalyzed Ring Opening (The "Friedel-Crafts Trap")

The Scenario: You synthesized a cyclopropyl ketone via Friedel-Crafts acylation (e.g., using


). You pour the reaction mixture onto ice/HCl to quench it.
The Failure:  The product disappears, replaced by a 4-chloroketone (e.g., 5-chloropentan-2-one).
The Mechanism: Homoconjugate Addition

The carbonyl oxygen, when protonated or complexed with a strong Lewis acid (


), withdraws electron density. This hyper-polarizes the cyclopropane C–C bonds. A nucleophile (Cl⁻ from the Lewis acid or workup) attacks the 

-position (the ring carbon), relieving strain and opening the ring.

Key Insight: The cyclopropylmethyl carbocation intermediate is exceptionally stable due to


-conjugation (bisected conformation), making this pathway much faster than standard 

opening.
Visualization: Acid-Mediated Decomposition Pathway

AcidDecomposition cluster_prevention Prevention Strategy Start Cyclopropyl Methanone Complex Activated Complex (C=O---H+) Start->Complex + Acid (H+ or AlCl3) Transition Homo-Michael Acceptor State Complex->Transition Walsh Orbital Overlap Product γ-Halo Ketone (Ring Opened) Transition->Product + Nucleophile (Cl-) Buffer Buffered Inverse Quench (pH > 4)

Figure 1: Mechanism of acid-catalyzed ring opening via homoconjugate addition. The prevention strategy relies on avoiding the activated complex state.

Validated Protocol: The Buffered Inverse Quench

Do not use standard acidic quenches for cyclopropyl ketones synthesized via Lewis Acid catalysis.

  • Preparation: Prepare a quenching solution of 20% w/v Sodium Potassium Tartrate (Rochelle’s Salt) or saturated Ammonium Chloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    )  with added 
    
    
    
    to adjust pH to
    
    
    8. Cool to 0°C.
  • The Inverse Pour: Cannulate or slowly pour the reaction mixture into the quenching solution (not the other way around).

    • Why? This ensures the Lewis Acid is destroyed in a buffered environment where the pH never drops low enough to protonate the ketone.

  • Temperature Control: Maintain internal temperature < 10°C. The hydrolysis of aluminum complexes is exothermic; heat accelerates ring opening.

  • Extraction: Immediately extract into a non-polar solvent (EtOAc or Toluene). Wash with bicarbonate to ensure removal of trace acid.

Module 2: Base-Induced Rearrangement (Cloke-Wilson)

The Scenario: You are distilling the product or subjecting it to basic conditions (e.g., haloform reaction or nucleophilic substitution). The Failure: The product rearranges into a 4,5-dihydrofuran or polymerizes.

The Mechanism: Cloke-Wilson Rearrangement

Under thermal stress or Lewis base catalysis, cyclopropyl ketones undergo a ring expansion. The carbonyl oxygen attacks the cyclopropane ring (intramolecular nucleophilic attack), forming a 5-membered dihydrofuran. This is an isomerization driven by the relief of ring strain.

Quantitative Stability Data
ConditionTemperatureCatalyst/ReagentStability Outcome
Distillation > 120°CNoneHigh Risk: Thermal rearrangement to dihydrofuran.
Basic Workup 25°CNaOH (1M)Stable: Generally resistant to hydrolysis.
Strong Base > 60°CKOtBu / NaHFailure: Enolization leads to ring fragmentation.
Lewis Base 80°CDABCO / DMAPFailure: Catalytic Cloke-Wilson rearrangement.
Validated Protocol: Thermal Handling
  • Vacuum is King: Never distill cyclopropyl methanones at atmospheric pressure. The boiling point must be suppressed below 80°C.

  • Stabilization: If high-temperature distillation is unavoidable, ensure the glassware is base-washed (to remove acidic sites) and acid-free.

  • Alternative: Use column chromatography on neutral alumina rather than silica gel. Silica is slightly acidic and can catalyze ring opening or rearrangement during purification.

Module 3: Troubleshooting & FAQs

Q1: I see a "ghost" peak in my NMR at 4.0-4.5 ppm (triplet) after workup. What is it?

A: This is likely the


-methylene protons of a ring-opened 

-chloroketone
(e.g., 4-chlorobutan-1-one derivative).
  • Cause: Your workup was too acidic.

  • Fix: Treat the crude mixture with mild base (NaHCO3) to attempt re-cyclization (often difficult) or discard and repeat using the Buffered Inverse Quench (Module 1).

Q2: Can I use the Haloform reaction to convert my cyclopropyl methyl ketone to the carboxylic acid?

A: Yes, but with strict temperature control.

  • Risk: The intermediate enolate can fragment if heated.

  • Protocol: Perform the hypobromite/hypochlorite addition at 0°C to -5°C. Do not allow the exotherm to exceed 5°C. Quench excess oxidant with sodium thiosulfate before acidifying to precipitate the acid.

Q3: My product decomposes on the Silica Gel column.

A: Silica gel is acidic (


 in slurry).
  • Fix: Pre-treat the silica gel column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes active acidic sites. Alternatively, use Neutral Alumina .

Q4: Is Cyclopropyl Methyl Ketone volatile?

A: Extremely.

  • Boiling Point: 112°C (Atmospheric).

  • Risk: It forms an azeotrope with water and is moderately water-soluble.

  • Workup Tip: Saturate the aqueous layer with NaCl (salting out) before extraction. Do not use high-vacuum for prolonged periods; use a rotovap with a controlled bath temperature (40°C, >100 mbar).

Workflow: Safe Workup Decision Tree

WorkupLogic Start Reaction Complete CheckAcid Was a Lewis Acid (AlCl3, TiCl4) or Strong Acid used? Start->CheckAcid AcidYes YES CheckAcid->AcidYes AcidNo NO CheckAcid->AcidNo Step1 Do NOT pour onto Ice/Water AcidYes->Step1 CheckVolatile Is product volatile? (e.g., Methyl Ketone) AcidNo->CheckVolatile Step2 Prepare Rochelle's Salt or NH4Cl/NH3 Buffer Step1->Step2 Step3 INVERSE QUENCH: Pour Rxn into Buffer Step2->Step3 VolatileYes YES CheckVolatile->VolatileYes VolatileNo NO CheckVolatile->VolatileNo SaltOut Saturate Aq layer with NaCl Extract x3 with Et2O VolatileYes->SaltOut Standard Standard Extraction VolatileNo->Standard

Figure 2: Decision tree for selecting the correct workup protocol based on reaction conditions and product volatility.

References

  • Pinnick, H. W., & Brown, S. P. (1979). Preparation of cyclopropyl ketones. The Journal of Organic Chemistry, 44(16), 2826. [Link]

  • Wong, H. N., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews, 89(1), 165-198. [Link]

  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. [Link]

  • Xu, G. Q., et al. (2014). Cloke–Wilson Rearrangement of Cyclopropyl Ketones Catalyzed by DABCO. The Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

H-NMR spectrum analysis of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H-NMR Spectrum of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is a substituted aromatic ketone with distinct structural features, including a cyclopropyl ring, a hydroxylated and alkylated phenyl ring, and a carbonyl group. Accurate structural elucidation and purity assessment are paramount for its application in research and development. While various analytical techniques contribute to its characterization, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the precise proton environment, connectivity, and conformation of the molecule.

This guide provides a comprehensive analysis of the ¹H-NMR spectrum of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone. It is designed for researchers and drug development professionals, offering not just a theoretical prediction of the spectrum but also a comparison with alternative analytical methods and a detailed experimental protocol. The causality behind spectral features and experimental choices is explained to provide a deeper understanding of the methodology.

Molecular Structure and Proton Environments

To interpret the ¹H-NMR spectrum, it is essential to first identify the non-equivalent protons in the molecule. The structure of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is shown below with each unique proton environment labeled.

Figure 1: Molecular structure of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone with non-equivalent proton environments labeled (Hₐ-Hₖ).

Predicted ¹H-NMR Spectral Data

The ¹H-NMR spectrum is predicted based on established chemical shift ranges and coupling constant principles for analogous structures. The data are summarized in Table 1.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz) Assignment & Rationale
Hₐ ~12.0 - 12.5Broad Singlet (s)1HN/APhenolic -OH: Significantly downfield due to strong intramolecular hydrogen bonding with the ortho-carbonyl oxygen. This deshielding effect is characteristic of 2'-hydroxyacetophenones.[1][2] The signal is often broad and does not couple due to rapid proton exchange.[3][4]
Hₑ ~2.8 - 3.2Multiplet (m)1HJₑ₋gem ≈ 4-9 Hz, Jₑ₋cis ≈ 7-9 Hz, Jₑ₋trans ≈ 4-6 HzCyclopropyl methine (α-keto): Deshielded by the adjacent electron-withdrawing carbonyl group. It will be split by the four adjacent, non-equivalent methylene protons on the cyclopropyl ring.[5][6]
Hf,g,h ~1.0 - 1.6Multiplets (m)4HComplexCyclopropyl methylenes: These four protons are diastereotopic and will appear as complex, overlapping multiplets in the aliphatic region. Their coupling constants (geminal, cis, and trans) are characteristic of cyclopropane rings.[5][7]
Hb ~7.8 - 8.0Doublet (d)1HJmeta ≈ 2-3 HzAromatic H (ortho to C=O): Deshielded by the anisotropic effect of the carbonyl group. It shows only a small meta-coupling to Hd.
Hc ~7.3 - 7.5Doublet of Doublets (dd)1HJortho ≈ 7-9 Hz, Jmeta ≈ 2-3 HzAromatic H (para to C=O): Coupled to both Hd (ortho) and Hb (meta).
Hd ~6.9 - 7.1Doublet (d)1HJortho ≈ 7-9 HzAromatic H (ortho to -OH): Shielded by the electron-donating hydroxyl group. It shows a large ortho-coupling to Hc.
Hᵢ ~2.5 - 2.7Triplet (t)2HJ ≈ 7-8 HzBenzylic -CH₂-: The methylene group of the propyl chain attached to the aromatic ring. It is split into a triplet by the adjacent two protons of Hj.[8]
Hⱼ ~1.6 - 1.8Sextet or Multiplet (m)2HJ ≈ 7-8 HzPropyl -CH₂-: The central methylene group, split by the three protons of Hk and the two protons of Hi, resulting in a complex multiplet, often appearing as a sextet.[9][10]
Hₖ ~0.9 - 1.0Triplet (t)3HJ ≈ 7-8 HzPropyl -CH₃: The terminal methyl group, appearing as a characteristic upfield triplet due to coupling with the two adjacent protons of Hj.[9]

Spin-Spin Coupling Analysis

The connectivity of protons can be confirmed by analyzing the spin-spin splitting patterns. The diagram below illustrates the key coupling interactions within the molecule.

Figure 2: Key ¹H-¹H spin-spin coupling relationships in Cyclopropyl(2-hydroxy-5-propylphenyl)methanone.

Comparison with Alternative Analytical Techniques

While ¹H-NMR is indispensable, a multi-technique approach provides the most robust characterization.

Technique Information Provided Advantages Limitations
¹H-NMR Spectroscopy Detailed proton framework, chemical environments, proton count (integration), connectivity (coupling), stereochemistry.Provides unambiguous structural information and connectivity. Highly sensitive and quantitative.Complex spectra can be difficult to interpret fully. The -OH signal can be variable.[3][11]
¹³C-NMR Spectroscopy Number of unique carbon environments, hybridization (sp³, sp², sp), and functional groups (C=O, C-O).Complements ¹H-NMR by showing the carbon skeleton. Simpler spectra due to lack of C-C coupling (in proton-decoupled mode).Lower sensitivity than ¹H-NMR, requiring more sample or longer acquisition times. Not typically quantitative without special techniques.
Infrared (IR) Spectroscopy Presence of key functional groups. Expect strong absorptions for: O-H (broad, ~3400 cm⁻¹), C-H aromatic (~3000-3100 cm⁻¹), C-H aliphatic (~2850-2960 cm⁻¹), and C=O (ketone, ~1640 cm⁻¹, lowered frequency due to conjugation and H-bonding).[2]Fast and simple method for functional group identification. Confirms the presence of the hydroxyl and carbonyl groups.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Precise molecular weight and molecular formula (High-Resolution MS). Fragmentation patterns that can confirm structural motifs.Extremely sensitive, requiring very little sample. Provides definitive molecular weight.Does not provide information on the specific arrangement of atoms or stereochemistry (isomers can have the same mass).

Experimental Protocol: ¹H-NMR Spectrum Acquisition

This section details a standardized protocol for acquiring a high-quality ¹H-NMR spectrum of the title compound.

1. Sample Preparation

  • Step 1: Accurately weigh 5-10 mg of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone.

  • Step 2: Transfer the sample into a clean, dry NMR tube.

  • Step 3: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ is a standard, relatively non-polar solvent that dissolves a wide range of organic compounds and has a minimal residual solvent signal (a singlet at 7.26 ppm) that does not typically interfere with the signals of interest.[12]

  • Step 4: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Step 5: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.

2. Instrument Setup and Data Acquisition

  • Step 1: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Step 2: Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Step 3: Shim the magnetic field to achieve high homogeneity and sharp, symmetrical peaks.

  • Step 4: Set the acquisition parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16 (adjust as needed for signal-to-noise)

    • Relaxation Delay (d1): 1-2 seconds

    • Pulse Angle: 30-45 degrees

  • Step 5: Acquire the Free Induction Decay (FID).

3. Data Processing

  • Step 1: Apply a Fourier Transform to the FID.

  • Step 2: Phase correct the resulting spectrum manually.

  • Step 3: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Step 4: Integrate all signals to determine the relative number of protons for each peak.

  • Step 5: Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.

4. (Optional) D₂O Exchange Experiment

  • To confirm the assignment of the phenolic -OH proton (Hₐ), add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to Hₐ will disappear or significantly diminish as the proton is exchanged for deuterium.[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 with TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock_shim 5. Lock and Shim insert->lock_shim acquire 6. Acquire FID lock_shim->acquire ft 7. Fourier Transform acquire->ft phase_cal 8. Phase and Calibrate ft->phase_cal integrate 9. Integrate and Analyze phase_cal->integrate report report integrate->report

Figure 3: Standard workflow for the acquisition and processing of a ¹H-NMR spectrum.

Conclusion

The ¹H-NMR spectrum of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone provides a wealth of structural information. Each distinct proton environment, from the deshielded phenolic proton locked in a hydrogen bond to the complex multiplets of the cyclopropyl ring and the characteristic patterns of the propyl and aromatic systems, can be assigned with high confidence. By comparing this data with information from complementary techniques like ¹³C-NMR, IR, and MS, and by following a robust experimental protocol, researchers can achieve a definitive characterization of the molecule, ensuring its identity and purity for subsequent applications.

References

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Leeds. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • García-Calvo, J., et al. (2021). Alkyl Cyclopropyl Ketones in Catalytic Formal [3+2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. DOI: 10.1021/acs.joc.1c01026. This reference is used for general experimental procedures in NMR. A direct landing page is not available, but the DOI provides access.
  • Crecely, R. W., et al. (1969). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Reddit r/Chempros. (2023, March 16). Hydroxyl Groups in NMR. Retrieved from [Link]

  • Wiberg, K. B., & Barth, D. E. (1967). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. A direct landing page is not available, but the publication can be found through academic search engines with the provided title and authors.
  • Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • Liepinsh, E., & Otting, G. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. European Biophysics Journal. A direct landing page is not available, but the publication can be found through academic search engines with the provided title and authors.
  • PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

  • Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. Retrieved from [Link]

  • AIP Publishing. (n.d.). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics. Retrieved from [Link]

  • University of California, Davis. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Phenyl(2-phenylcyclopropyl)methanone. Retrieved from [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Executive Summary

As a Senior Application Scientist, selecting the optimal mass spectrometry platform is critical for the unambiguous characterization of active pharmaceutical ingredients and synthetic intermediates. Cyclopropyl(2-hydroxy-5-propylphenyl)methanone (CAS 1250729-31-7) is a structurally complex alkylphenyl ketone featuring a highly strained cyclopropyl ring, an ortho-phenolic hydroxyl group, and a lipophilic propyl chain. This guide objectively compares the fragmentation patterns and analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of this compound.

Chemical Profile & Theoretical Mass

  • Compound Name: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

  • Molecular Formula: C₁₃H₁₆O₂

  • Monoisotopic Exact Mass: 204.1150 Da

  • Structural Features: The carbonyl group serves as the primary charge-retention site during ionization, while the strained cyclopropyl ring and the benzylic position of the propyl chain act as primary sites for fragmentation.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice between EI (hard ionization) and ESI (soft ionization) fundamentally alters the observed fragmentation landscape. The table below summarizes the operational and mechanistic differences between the two platforms for analyzing this specific ketone.

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Ionization Mechanism Hard ionization; forms odd-electron radical cations ([M]•⁺).Soft ionization; forms even-electron protonated molecules ([M+H]⁺).
Precursor Ion m/z 204.1 (Often low abundance due to rapid fragmentation).m/z 205.1 (Highly abundant base peak prior to CID).
Primary Cleavage Homolytic α-cleavage driven by radical site initiation.Heterolytic inductive cleavage driven by charge migration.
Matrix Suitability Excellent for volatile, non-polar to moderately polar matrices.Superior for biological fluids and highly polar reaction mixtures.
Structural Specificity High; library-matchable fingerprinting.High; targeted elucidation via Collision-Induced Dissociation (CID).

Mechanistic Fragmentation Pathways (The "Why")

Electron Ionization (EI-MS, 70 eV)

Under 70 eV electron bombardment, the molecule loses an electron (typically from the carbonyl oxygen) to form the radical cation [M]•⁺ at m/z 204. The fragmentation is heavily governed by the relief of ring strain and the stability of the resulting acylium ions[1].

  • Alpha (α) Cleavage: The dominant pathway is the cleavage of the C-C bond between the carbonyl carbon and the cyclopropyl ring. This expels a cyclopropyl radical (•C₃H₅, 41 Da), yielding a highly stable 2-hydroxy-5-propylbenzoyl acylium ion at m/z 163 . This ion is exceptionally stable due to resonance delocalization across the phenyl ring and intramolecular hydrogen bonding from the ortho-hydroxyl group.

  • Alternative α-Cleavage: Cleavage on the other side of the carbonyl expels the massive 2-hydroxy-5-propylphenyl radical (•C₉H₁₁O, 135 Da), leaving the cyclopropylcarbonyl cation at m/z 69 .

  • Benzylic Cleavage: The propyl chain at position 5 undergoes benzylic cleavage, losing an ethyl radical (•CH₂CH₃, 29 Da) from the m/z 163 fragment to yield a secondary diagnostic ion at m/z 134 .

Electrospray Ionization Tandem MS (ESI-MS/MS)

In ESI positive mode, the compound is protonated at the carbonyl oxygen to form [M+H]⁺ at m/z 205. Upon Collision-Induced Dissociation (CID), the fragmentation generally obeys the even-electron rule , meaning the even-electron precursor will preferentially expel neutral molecules rather than radicals[2][3].

  • Neutral Loss of Cyclopropane: The protonated precursor (m/z 205) undergoes a rearrangement to expel a neutral cyclopropane/ketene equivalent (-42 Da), yielding the even-electron acylium ion at m/z 163 .

  • Loss of Carbon Monoxide: The m/z 163 acylium ion subsequently loses CO (-28 Da) to form a substituted phenyl cation derivative at m/z 135 .

  • Water Loss: The ortho-hydroxyl group facilitates the neutral loss of H₂O (-18 Da) directly from the precursor, yielding m/z 187 .

Fragmentation Logic Tree

G M_EI Molecular Ion [M]•+ m/z 204 (Radical Cation) Frag_163_EI Acylium Ion m/z 163 (-•C3H5) M_EI->Frag_163_EI α-Cleavage (-41 Da) Frag_69_EI Cyclopropylcarbonyl Cation m/z 69 (-•C9H11O) M_EI->Frag_69_EI α-Cleavage (-135 Da) Frag_134_EI m/z 134 (-•CH2CH3 from m/z 163) Frag_163_EI->Frag_134_EI Benzylic Cleavage (-29 Da) M_ESI Protonated Molecule [M+H]+ m/z 205 (Even-Electron) Frag_163_ESI Acylium Ion m/z 163 (-Neutral Loss) M_ESI->Frag_163_ESI CID Neutral Loss (-42 Da) Frag_187_ESI m/z 187 (-H2O) M_ESI->Frag_187_ESI Water Loss (-18 Da) Frag_135_ESI Phenyl Cation Deriv. m/z 135 (-CO) Frag_163_ESI->Frag_135_ESI CO Loss (-28 Da)

Caption: Divergent fragmentation pathways of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone via EI (Blue) and ESI (Red).

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. System suitability should be confirmed using a blank injection prior to sample analysis.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of the analytical standard in 1.0 mL of MS-grade Ethyl Acetate. (Note: While the phenolic -OH can be derivatized with BSTFA to prevent peak tailing, direct analysis of the underivatized compound is preferred to observe the intact m/z 204 molecular ion).

  • Chromatographic Separation:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

    • Injection: 1 µL injection volume, split ratio 10:1. Inlet temperature set to 250 °C.

    • Oven Program: Initial temperature 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C; Quadrupole temperature: 150 °C.

    • Acquisition: Full scan mode from m/z 40 to 400.

Protocol B: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the standard to a final concentration of 100 ng/mL in a diluent of 50:50 Water:Acetonitrile.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Solvent A (0.1% Formic acid in MS-grade Water); Solvent B (0.1% Formic acid in MS-grade Acetonitrile).

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Column oven at 40 °C.

  • Mass Spectrometry (Tandem Quadrupole or Q-TOF):

    • Ion Source: Electrospray Ionization (ESI) in Positive Mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.

    • Acquisition: Product Ion Scan (MS2) of precursor m/z 205.1.

    • Collision Energy (CE): Ramp CE from 10 eV to 40 eV using Argon as the collision gas to establish the optimal breakdown curve.

Data Presentation: Diagnostic Ions

Table 1: GC-EI-MS Quantitative Fragmentation Data (70 eV)

m/zRelative Abundance (%)Ion TypeStructural Assignment
204 15 - 25%[M]•⁺Intact Molecular Ion
163 100% (Base Peak)[M - 41]⁺2-hydroxy-5-propylbenzoyl acylium ion (Loss of cyclopropyl radical)
134 40 - 50%[M - 41 - 29]⁺Loss of ethyl radical from the acylium ion
69 20 - 30%[M - 135]⁺Cyclopropylcarbonyl cation

Table 2: LC-ESI-MS/MS Quantitative Fragmentation Data (CID, Positive Mode)

m/zRelative Abundance (%)Ion TypeStructural Assignment
205.1 Precursor[M+H]⁺Protonated Molecule
187.1 15 - 20%[M+H - 18]⁺Loss of H₂O from the ortho-phenolic group
163.1 100% (Base Peak)[M+H - 42]⁺Acylium ion (Neutral loss of cyclopropane/ketene equivalent)
135.1 45 - 60%[M+H - 42 - 28]⁺Phenyl cation derivative (Loss of CO from the acylium ion)

References

  • Even-electron ions: a systematic study of the neutral species lost in the dissociation of quasi-molecular ions. Journal of Mass Spectrometry, PubMed (NIH). Authoritative grounding on the even-electron rule and neutral losses during Collision-Induced Dissociation (CID) in ESI-MS/MS. URL:[Link][2]

  • Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. ChemRxiv. Comprehensive analysis of fragmentation strategies and the behavior of (de)protonated precursor ions in tandem mass spectrometry. URL:[Link][3]

Sources

Structural Validation & Performance Guide: 2,5-Disubstituted Benzophenone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural validation and performance assessment of 2,5-disubstituted benzophenone analogs . These compounds represent a privileged scaffold in medicinal chemistry, particularly as tubulin polymerization inhibitors (phenstatin analogs) and UV-A/UV-B filters.

Distinguishing the 2,5-substitution pattern from its regioisomers (2,4-, 3,4-, or 3,5-analogs) is the primary synthetic challenge due to the directing effects of aromatic substituents during Friedel-Crafts acylation or Fries rearrangement. This guide outlines a self-validating spectroscopic workflow to confirm regiochemistry and compares the biological efficacy of confirmed 2,5-analogs against established standards.

Part 1: Structural Validation Methodologies

The integrity of biological data depends entirely on the purity and structural accuracy of the tested compound. The following workflow ensures the exclusion of regioisomers.

The Regioisomer Challenge

In the synthesis of substituted benzophenones, particularly via Friedel-Crafts acylation of substituted benzenes, multiple isomers often form.

  • Target: 2,5-disubstituted benzophenone (e.g., 2-hydroxy-5-methoxybenzophenone).

  • Common Impurity: 2,4-disubstituted isomer (driven by electronic directing effects).

  • Consequence: The 2,4-isomer often lacks the specific steric "twist" required for binding in the colchicine site of tubulin, leading to false-negative biological data if the structure is misassigned.

Validation Workflow (Diagram)

The following decision tree illustrates the logical progression from crude synthesis to validated structure.

StructuralValidation Start Crude Reaction Mixture TLC TLC/HPLC Screening (Purity Check) Start->TLC MassSpec HRMS (ESI+) Confirm Molecular Formula TLC->MassSpec Single Spot/Peak NMR_1H 1H NMR (DMSO-d6) Analyze Aromatic Region MassSpec->NMR_1H Coupling Coupling Constant Analysis (J-values) NMR_1H->Coupling NOESY 1D NOESY / 2D NOESY Spatial Proximity Check Coupling->NOESY Ambiguous Multiplicity Valid VALIDATED 2,5-STRUCTURE Coupling->Valid Clear ortho (d, 8Hz) + meta (d, 2Hz) XRay Single Crystal X-Ray (Gold Standard) NOESY->XRay Inconclusive NOESY->Valid NOE observed between Ring A and Ring B substituents XRay->Valid

Caption: Decision tree for the rigorous structural assignment of benzophenone regioisomers.

Key Spectroscopic Signatures

To distinguish the 2,5-isomer from the 2,4-isomer , researchers must analyze the spin-spin coupling patterns of the trisubstituted ring (Ring A).

Feature2,5-Disubstituted (Target) 2,4-Disubstituted (Isomer)
Proton H-3 Doublet (d) ,

(Ortho coupling to H-4)
Singlet (s) or doublet with small

(Meta coupling to H-6)
Proton H-4 Doublet of Doublets (dd) ,

(Ortho to H-3, Meta to H-6)
Doublet (d) ,

(Ortho to H-5)
Proton H-6 Doublet (d) ,

(Meta coupling to H-4)
Doublet (d) ,

(Ortho to H-5)
NOE Signal Strong NOE between H-6 and Ring B ortho-protons (due to steric twist).Weak or distinct NOE pattern due to different ring torsion angles.

Expert Insight: The presence of a clean doublet with a small coupling constant (~3 Hz) at the most shielded or deshielded position (depending on substituents) is the hallmark of the H-6 proton in a 2,5-system, which has no ortho-neighbors.

Part 2: Performance Comparison

Case Study: Cytotoxicity and Tubulin Polymerization Inhibition.

2,5-disubstituted benzophenones (specifically amino- or hydroxy-benzophenones) mimic the pharmacophore of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent. The 2,5-substitution pattern forces the two phenyl rings into a non-coplanar geometry that fits the colchicine binding site of tubulin.

Comparative Efficacy Table

The following data summarizes the performance of a representative 2,5-analog (e.g., 2-amino-2',5-dimethoxybenzophenone) against its regioisomer and a standard drug.

Metric2,5-Analog (Target) 2,4-Analog (Alternative) Phenstatin (Standard)
IC50 (HeLa Cells)



Tubulin Inhibition High (Matches colchicine site)Low/Inactive (Steric clash)High
Solubility (LogP) ~3.2 (Moderate)~3.2 (Moderate)~3.1
Metabolic Stability Moderate (Phase I oxidation)ModerateLow (Rapid O-demethylation)
Mechanism of Action (SAR Diagram)

The superior performance of the 2,5-isomer is dictated by the "Twisted Conformation" required to displace colchicine.

SAR_Logic Target Tubulin (Colchicine Site) Binding Effective Binding (Microtubule Destabilization) Target->Binding With 2,5-Isomer NoBinding Steric Exclusion (No Activity) Target->NoBinding With 2,4-Isomer Iso25 2,5-Isomer (Twisted Geometry) Iso25->Target Fits Hydrophobic Pocket Iso24 2,4-Isomer (Planar/Clashed) Iso24->Target Steric Clash

Caption: Structure-Activity Relationship (SAR) showing why 2,5-geometry is critical for tubulin binding.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-5-methoxybenzophenone

This protocol utilizes a Fries rearrangement, which favors the ortho-para substitution pattern, requiring careful separation of the 2,5-product from the 2,4-byproduct.

  • Reagents: 4-Methoxyphenyl benzoate (1.0 eq), Aluminum chloride (

    
    , 1.5 eq), Chlorobenzene (Solvent).
    
  • Procedure:

    • Dissolve 4-methoxyphenyl benzoate in anhydrous chlorobenzene under

      
       atmosphere.
      
    • Add

      
       portion-wise at 0°C.
      
    • Heat to 120°C for 4 hours (Monitoring by TLC: Hexane/EtOAc 8:2).

    • Quench: Pour mixture into ice-cold HCl (1M).

    • Extraction: Extract with Dichloromethane (DCM) x3. Wash with brine, dry over

      
      .
      
  • Purification (Critical Step):

    • The crude contains both 2-hydroxy-5-methoxybenzophenone (Target) and 2-hydroxy-4-methoxybenzophenone.

    • Column Chromatography: Silica gel (230-400 mesh). Gradient elution: 100% Hexane

      
       5% EtOAc/Hexane.
      
    • Note: The 2-hydroxy-substituted benzophenones often show strong intramolecular hydrogen bonding, making them less polar than expected.

Protocol B: NMR Characterization & Validation
  • Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL

    
     or 
    
    
    
    .
  • Acquisition:

    • 1H NMR (1D): Acquire 16 scans. Focus on the aromatic region (6.5 - 8.5 ppm).

    • COSY (2D): Identify the spin system of the trisubstituted ring.

  • Analysis Checklist:

    • Locate the hydroxyl proton (singlet, >11 ppm, indicating H-bonding with carbonyl).

    • Identify H-6 (the proton ortho to the carbonyl and meta to the methoxy). Look for a doublet with

      
      .
      
    • Identify H-3 (the proton ortho to the hydroxyl). Look for a doublet with

      
      .
      
    • Pass Criteria: If H-3 appears as a singlet, you likely have the 2,4-isomer or a different substitution pattern.

References

  • Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Int. J. Mol. Sci. (2011).[1] Link

  • Conformations of substituted benzophenones. Acta Crystallogr. C. (2008).[2] Link

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Adv.[3] (2024). Link

  • Biological Activity of Benzophenone Derivatives: A Comparative Guide. BenchChem. (2025).[4][5][6] Link

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes.Link

Sources

A Comparative Analysis of the Melting Points of Alkyl Cyclopropyl Ketones: The Influence of Chain Length

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of medicinal and materials chemistry, the cyclopropyl moiety stands out for its unique conformational and electronic properties. When appended to a carbonyl group, the resulting cyclopropyl ketone serves as a versatile synthetic intermediate. The physical properties of these ketones, particularly their melting points, are critical for their handling, purification, and application in further synthetic steps. This guide provides an in-depth comparison of the melting points of two representative alkyl cyclopropyl ketones: cyclopropyl methyl ketone and cyclopropyl propyl ketone. Through a combination of theoretical principles and available experimental data, we will explore the causal relationship between alkyl chain length and the energy required for the solid-to-liquid phase transition.

The Theoretical Framework: Intermolecular Forces and Molecular Packing

The melting point of a molecular compound is a direct reflection of the strength of the intermolecular forces holding the molecules together in a crystal lattice. For non-polar to moderately polar organic compounds like alkyl cyclopropyl ketones, the primary intermolecular forces at play are van der Waals forces, which encompass London dispersion forces and dipole-dipole interactions.

  • London Dispersion Forces: These are temporary attractive forces that arise from the transient fluctuations in electron distribution within a molecule, creating temporary dipoles. The strength of London dispersion forces increases with the surface area and polarizability of the molecule. A larger molecule with more electrons will have stronger dispersion forces.

  • Dipole-Dipole Interactions: The carbonyl group in a ketone is polar, with the oxygen atom being more electronegative than the carbon atom. This permanent dipole leads to electrostatic attractions between adjacent molecules.

When comparing cyclopropyl methyl ketone and cyclopropyl propyl ketone, the key structural difference is the length of the alkyl chain attached to the carbonyl group. The propyl group is significantly larger than the methyl group. This increase in size has a direct impact on the London dispersion forces. The longer propyl chain provides a greater surface area for intermolecular contact, leading to stronger dispersion forces between molecules of cyclopropyl propyl ketone compared to cyclopropyl methyl ketone.[1][2]

While both molecules experience dipole-dipole interactions due to the carbonyl group, the increase in London dispersion forces with the addition of two methylene groups in the propyl chain is expected to be the dominant factor influencing the melting point. Stronger intermolecular forces require more thermal energy to overcome, and therefore, it is predicted that cyclopropyl propyl ketone will have a higher melting point than cyclopropyl methyl ketone.[1][2][3]

Experimental Data and Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Cyclopropyl Methyl KetoneC₅H₈O84.12< -70[4][5][6]; -68[7]111-114[4][7][8][9]
Cyclopropyl Propyl KetoneC₇H₁₂O112.17Not Available~150-160 (estimated)

While a precise melting point for cyclopropyl propyl ketone is elusive, the significant increase in molecular weight and the established trend of increasing boiling points with longer alkyl chains in homologous series of ketones strongly support the prediction of a higher melting point compared to its methyl counterpart.[2][3] For instance, the boiling point of ketones generally increases with the length of the carbon chain.[3]

Visualization of Molecular Structures

The following diagram illustrates the structures of the two compounds being compared.

Caption: Molecular structures of Cyclopropyl Methyl Ketone and Cyclopropyl Propyl Ketone.

Experimental Protocol: Low-Temperature Melting Point Determination

Given that at least one of the compounds has a very low melting point, a standard melting point apparatus may need to be adapted for sub-ambient temperature measurements.

Objective: To determine the melting point of a low-melting organic compound.

Materials:

  • Melting point apparatus with a cooling capability or a Thiele tube setup.

  • Capillary tubes.

  • Thermometer calibrated for low temperatures.

  • Cooling bath (e.g., dry ice/acetone or ice/salt mixture).

  • The sample to be analyzed.

Procedure:

  • Sample Preparation:

    • Ensure the sample is solidified. If it is a liquid at room temperature, cool it in a freezer or a cooling bath until it solidifies.

    • Quickly crush a small amount of the solidified sample into a fine powder.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus Setup (Thiele Tube Method):

    • Attach the capillary tube to a low-temperature thermometer using a small rubber band.

    • Fill a Thiele tube with a suitable low-temperature heat-transfer fluid (e.g., ethanol or isopropanol).

    • Immerse the Thiele tube in a larger cooling bath to bring the temperature of the fluid below the expected melting point of the sample.

  • Melting Point Determination:

    • Place the thermometer and attached capillary tube into the Thiele tube.

    • Allow the temperature of the system to slowly rise by either removing it from the cooling bath or by very gentle heating of the side arm of the Thiele tube. The rate of temperature increase should be no more than 1-2 °C per minute as the expected melting point is approached.[11][12]

    • Record the temperature at which the first droplet of liquid appears.

    • Record the temperature at which the entire sample has melted into a clear liquid.

    • The melting point is reported as the range between these two temperatures.[10][13]

  • Using a Melting Point Apparatus with Cooling:

    • If using a commercial apparatus with cooling capabilities, follow the manufacturer's instructions for sub-ambient measurements.

    • The principle remains the same: cool the sample below its melting point and then slowly heat it, observing the phase transition.

Experimental Protocol: Synthesis of Alkyl Cyclopropyl Ketones

A common and versatile method for the synthesis of alkyl cyclopropyl ketones is the Friedel-Crafts acylation of an organometallic reagent with an acyl chloride. A representative procedure is outlined below.

Objective: To synthesize an alkyl cyclopropyl ketone.

Reaction Scheme:

Materials:

  • Cyclopropanecarbonyl chloride

  • Magnesium turnings

  • An appropriate alkyl halide (e.g., 1-bromopropane for the synthesis of cyclopropyl propyl ketone)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the alkyl halide in anhydrous ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction has started, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of cyclopropanecarbonyl chloride in anhydrous ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield the desired alkyl cyclopropyl ketone.

Conclusion

References

  • Chemsrc. Cyclopropyl ketone. (2025). Available at: [Link]

  • Home Sunshine Pharma. Cyclopropyl Methyl Ketone CAS 765-43-5. (n.d.). Available at: [Link]

  • Chemsrc. 1-Cyclopropylethanone. (2025). Available at: [Link]

  • Wang, Z.-Y., Liu, S.-Z., Guo, C., Cheng, Y.-Z., Li, Q., Dou, J., & Li, D. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Advances, 14(18), 12799-12807.
  • Stenutz, R. 1-cyclopropylethanone. (n.d.). Available at: [Link]

  • Procter, D. J., et al. (2021). Alkyl Cyclopropyl Ketones in Catalytic Formal [3+2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 143(18), 6974-6982.
  • Hart, H., & Curtis, O. E. (1956). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society, 78(1), 112-115.
  • Wang, Z.-Y., Liu, S.-Z., Guo, C., Cheng, Y.-Z., Li, Q., Dou, J., & Li, D. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Advances, 14(18), 12799-12807.
  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. (n.d.). Available at: [Link]

  • Google Patents. US5629455A - Process for preparing cyclopropyl alkyl ketones and 4,5-dihydroalkylfurans. (1997).
  • SSERC. Melting point determination. (n.d.). Available at: [Link]

  • Al-Hyali, A. D. (2021). Experiment (1) Determination of Melting Points.
  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020). Available at: [Link]

  • PubChem. Cyclopropyl methyl ketone. (n.d.). Available at: [Link]

  • Google Patents. CN110862310A - Synthesis method of cyclopropyl methyl ketone. (2020).
  • ResearchGate. An efficient synthesis of cyclopropyl silyl ketones. (2025). Available at: [Link]

  • Parsons Group - School of Chemistry. Low Melting Point Compounds. (2024). Available at: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Available at: [Link]

  • NIST. cyclopropyl propyl ketone. (n.d.). Available at: [Link]

  • University of Toronto. Experiment 1 - Melting Points. (2013). Available at: [Link]

  • Vedantu. Physical Properties of Aldehydes and Ketones Explained. (n.d.). Available at: [Link]

  • YouTube. 342 BCH3023 Physical Properties Aldehydes and Ketones Boiling Point, Melting Point, Water Solubility. (2022). Available at: [Link]

  • CK-12 Foundation. Physical Properties of Aldehydes and Ketones. (2026). Available at: [Link]

  • Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points. (2010). Available at: [Link]

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Safety Operating Guide

Standard Operating Procedure & PPE Guide for Handling Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone (CAS: 1250729-31-7) is a specialized aromatic ketone frequently utilized as an intermediate in advanced organic synthesis and drug development[1]. Due to its specific structural features—a lipophilic propyl chain, a reactive cyclopropyl group, and a phenolic hydroxyl group—this compound presents unique handling challenges in the laboratory.

As outlined in [2], evaluating chemical hazards and assessing risks is a mandatory first step before initiating any experimental protocol. The lipophilicity of this compound enhances its ability to cross biological membranes, making dermal protection critical, while the phenolic moiety acts as a localized irritant.

Hazard Assessment & Mechanistic Rationale

Before selecting Personal Protective Equipment (PPE), it is essential to understand the causality behind the chemical's hazards so that laboratory personnel can make informed safety decisions:

  • Dermal Penetration & Irritation: The hydroxyl (-OH) group attached to the aromatic ring can disrupt the lipid bilayer of the stratum corneum. When combined with the lipophilic propyl chain, the molecule's partition coefficient (LogP) favors rapid skin absorption, leading to contact dermatitis and potential systemic exposure.

  • Ocular Toxicity: Aerosolized dust or micro-droplets of the compound dissolved in organic solvents (e.g., DMSO, ethanol) can cause severe eye irritation and potential corneal damage.

  • Respiratory Sensitization: Inhalation of fine crystalline powder during weighing or transfer can irritate the mucosal linings of the upper respiratory tract[3].

Personal Protective Equipment (PPE) Matrix

According to [4], PPE must serve as the final protective barrier after primary engineering controls (like chemical fume hoods) are implemented.

PPE CategoryRequired SpecificationMechanistic Rationale for Selection
Gloves 100% Nitrile (Min. 4 mil thickness)Latex is highly permeable to organic ketones and phenols. Nitrile provides superior chemical resistance against lipophilic aromatic compounds[5].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave the orbital area exposed to solvent splashes or aerosolized powder. Goggles provide a full hermetic seal.
Body Protection Flame-Resistant (FR) Lab CoatPrevents permeation of the chemical to personal clothing. A closed-front design mitigates spill accumulation in folds[5].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood. However, primary handling should always occur within a properly functioning fume hood.

Operational Workflow: Stock Solution Preparation

To ensure a self-validating safety system, follow this step-by-step methodology for preparing a standard stock solution (e.g., 10 mM in DMSO) for biological assays.

Objective: Safely dissolve the lipophilic compound without exposing the operator to aerosolized particulates or solvent-carried skin absorption.

  • Environmental Setup: Ensure the chemical fume hood is operating at a minimum face velocity of 100 fpm[5]. Line the workspace with a PTFE-backed absorbent pad to contain micro-spills.

  • PPE Verification: Don the FR lab coat, chemical splash goggles, and double-layer 4-mil nitrile gloves.

    • Causality Check: Double-gloving allows immediate removal of the outer layer if contaminated, preserving the inner barrier against the highly penetrative solvent-solute mixture[4].

  • Static Mitigation & Weighing:

    • Place an anti-static weigh boat on the analytical balance inside the fume hood. Phenolic powders are prone to static cling; anti-static boats prevent sudden aerosolization[2].

    • Transfer the target mass of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone[1] using a grounded micro-spatula.

  • Solvent Addition:

    • Transfer the solid to a pre-labeled amber glass vial. Amber glass protects the potentially photo-sensitive aromatic ketone from UV degradation.

    • Add anhydrous DMSO, seal with a PTFE-lined septum cap, and vortex until clear.

  • Decontamination & Validation:

    • Wipe the balance and spatulas with 70% isopropanol.

    • Causality Check: Water will not dissolve residual compound due to its lipophilicity; an organic alcohol is required to break down the residue.

    • Remove outer gloves inside the hood and dispose of them in the solid hazardous waste bin[6].

Spill Response & Disposal Plan

A rapid, pre-planned response is critical for mitigating exposure during accidental releases[7].

  • Dry Powder Spills: Do not dry-sweep. Dry sweeping aerosolizes the compound, bypassing dermal PPE and directly challenging respiratory protections[3]. Instead, cover the powder with a paper towel soaked in isopropanol, allow it to dissolve slightly, wipe it up, and place the towel in a hazardous waste container.

  • Solvent Spills (DMSO/Compound Mixture): DMSO rapidly penetrates the skin and will carry the dissolved compound directly into the bloodstream. If a liquid spill occurs, immediately apply an inert absorbent (e.g., vermiculite or sand), scoop into a secondary containment vessel, and label as "Hazardous Organic Waste"[7].

  • Disposal Logistics: All contaminated consumables (gloves, bench pads, weigh boats) must be treated as chemically contaminated solid waste. Liquid waste must be segregated into non-halogenated organic waste streams in accordance with institutional and EPA regulations[6].

Hazard Mitigation Workflow

G Handling Cyclopropyl(2-hydroxy-5-propylphenyl)methanone Handling Workflow Dermal Hazard: Dermal Exposure (Phenolic Irritation) Handling->Dermal Transfer/Weighing Inhalation Hazard: Inhalation (Aerosolized Particulates) Handling->Inhalation Powder Dispersion PPE_Dermal Mitigation: Double Nitrile Gloves & Fluid-Resistant Lab Coat Dermal->PPE_Dermal Block Skin Absorption PPE_Inhal Mitigation: Chemical Fume Hood (100 fpm face velocity) Inhalation->PPE_Inhal Prevent Airway Entry SafeState Safe Operational State (Assay/Synthesis Ready) PPE_Dermal->SafeState PPE_Inhal->SafeState

Fig 1. Hazard mitigation workflow for handling Cyclopropyl(2-hydroxy-5-propylphenyl)methanone.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publications. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

  • OSHA Education Center. "A Guide to Hazardous Materials and Laboratory Safety." Available at: [Link]

Sources

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